molecular formula C18H34N2O14 B15177779 N2,N6-Di-D-gluconoyl-L-lysine CAS No. 94071-02-0

N2,N6-Di-D-gluconoyl-L-lysine

Katalognummer: B15177779
CAS-Nummer: 94071-02-0
Molekulargewicht: 502.5 g/mol
InChI-Schlüssel: KIKVLMJAIJTXBU-RUGJADPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview N2,N6-Di-D-gluconoyl-L-lysine is a synthetic lysine derivative with the molecular formula C18H34N2O14 and is provided for research purposes only . This compound features a lysine backbone with D-gluconoyl moieties attached to both the N2 and N6 amino groups, a structure that may mimic certain natural glycated amino acids or be designed for specific biochemical interactions. Research Applications and Value The specific research applications for N2,N6-Di-D-gluconoyl-L-lysine are an area of active investigation. Based on its structure, it holds potential research value in several fields: Glycation Research: This compound may serve as a reference standard or model compound in studies investigating advanced glycation end-products (AGEs). The gluconoyl groups are structurally similar to sugar-derived modifications, making it relevant for researching metabolic disorders and age-related diseases . Biomaterial Functionalization: Modified amino acids like this are often explored for creating functionalized peptides or proteins. The multiple hydroxyl groups on the gluconoyl moieties can be used for further chemical conjugation, potentially enabling its use in surface modification or hydrogel formation . Enzyme Substrate Studies: Researchers can utilize this compound to study the activity and specificity of enzymes that process modified lysines, such as dehydrogenases or enzymes involved in novel post-translational modifications like lysine lactylation . This product is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

94071-02-0

Molekularformel

C18H34N2O14

Molekulargewicht

502.5 g/mol

IUPAC-Name

(2S)-2,6-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid

InChI

InChI=1S/C18H34N2O14/c21-5-8(23)10(25)12(27)14(29)16(31)19-4-2-1-3-7(18(33)34)20-17(32)15(30)13(28)11(26)9(24)6-22/h7-15,21-30H,1-6H2,(H,19,31)(H,20,32)(H,33,34)/t7-,8+,9+,10+,11+,12-,13-,14+,15+/m0/s1

InChI-Schlüssel

KIKVLMJAIJTXBU-RUGJADPBSA-N

Isomerische SMILES

C(CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Kanonische SMILES

C(CCNC(=O)C(C(C(C(CO)O)O)O)O)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O

Herkunft des Produkts

United States
Foundational & Exploratory

The Macromolecular Architect's Guide to N2,N6-Di-D-gluconoyl-L-lysine: Physicochemical Profiling and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced biomaterials and targeted drug delivery, N2,N6-Di-D-gluconoyl-L-lysine (CAS: 94071-02-0) emerges as a highly functionalized, biocompatible building block. By conjugating a central L-lysine backbone with two polyhydroxylated D-gluconoyl moieties, this molecule bridges the gap between amino acid chemistry and carbohydrate functionalization. This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its critical role in supramolecular assembly and macrophage-targeted therapeutics [1].

Molecular Architecture & Chemical Identity

The structural topology of N2,N6-Di-D-gluconoyl-L-lysine is characterized by a high density of hydrogen-bonding sites. The dual acylation at the α (N2) and ϵ (N6) amino groups of lysine eliminates the basicity of the native amine groups, replacing them with stable, neutral amide linkages.

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name (2S)-2,6-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid
CAS Registry Number 94071-02-0
Molecular Formula C₁₈H₃₄N₂O₁₄
Molecular Weight 502.47 g/mol
Hydrogen Bond Donors 13 (10 Hydroxyl, 2 Amide, 1 Carboxyl)
Hydrogen Bond Acceptors 14 (Oxygen atoms)
Topological Polar Surface Area ~295 Ų
Physical State Hygroscopic white to off-white powder
Solubility Profile Highly soluble in H₂O; Insoluble in non-polar organics

Thermodynamics and Hydrophilicity

The defining physicochemical trait of N2,N6-Di-D-gluconoyl-L-lysine is its extreme hydrophilicity, driven by the 10 hydroxyl groups flanking the aliphatic lysine core.

Mechanistic Causality: In aqueous media, these hydroxyl groups act as both hydrogen bond donors and acceptors, organizing a massive, rigid hydration shell around the molecule. This thermodynamic preference for water interaction prevents non-specific protein adsorption (stealth effect) while allowing the free C-terminal carboxylate to be further conjugated to hydrophobic lipid tails. When conjugated to such tails, the gluconoyl headgroups prevent macroscopic phase separation, forcing the molecules to self-assemble into highly ordered supramolecular hydrogels or micellar architectures [2].

H_Bonding Core Lysine Backbone G1 N2-Gluconoyl (5 OH groups) Core->G1 Amide Bond G2 N6-Gluconoyl (5 OH groups) Core->G2 Amide Bond Water1 Hydration Shell G1->Water1 H-Bonds Water2 Hydration Shell G2->Water2 H-Bonds Water1->Water2 Cross-linking

Figure 1: Extensive hydrogen bonding network forming the hydration shell around the molecule.

Experimental Workflows: Synthesis & Validation

The synthesis of N2,N6-Di-D-gluconoyl-L-lysine relies on the nucleophilic ring-opening aminolysis of D-glucono-1,5-lactone. This method is deliberately chosen over standard carboxylic acid coupling (e.g., EDC/NHS) because the lactone is thermodynamically pre-activated, ensuring high atom economy and eliminating the need for toxic coupling reagents that complicate purification [3].

Step-by-Step Synthesis Protocol
  • Substrate Preparation: Dissolve 10 mmol of L-lysine monohydrochloride in 50 mL of a 1:1 (v/v) methanol/water mixture. Causality: The mixed solvent system ensures the solubility of both the highly polar lysine and the slightly less polar lactone precursor prior to the reaction.

  • pH Modulation: Adjust the solution to pH 8.5 using 1 M NaOH. Causality: The pKa of the α -amino group is ~8.95 and the ϵ -amino group is ~10.5. At pH 8.5, a sufficient fraction of both amines is deprotonated to act as potent nucleophiles, while avoiding the rapid, unproductive hydrolysis of the lactone that occurs at pH > 9.0.

  • Electrophilic Addition: Add 22 mmol (2.2 eq) of D-glucono-1,5-lactone portion-wise over 30 minutes. Causality: The 10% stoichiometric excess ensures complete di-acylation, preventing the formation of mono-gluconoyl-lysine intermediates.

  • Reaction Maturation: Stir the mixture at 25°C for 24 hours. Maintain pH at 8.0–8.5 by dropwise addition of NaOH as the aminolysis consumes the basic amine species.

  • Purification via Ion Exchange: Pass the crude mixture through a strongly acidic cation exchange resin (e.g., Dowex 50W). Causality: Unreacted L-lysine and mono-substituted byproducts retain a positive charge and bind to the resin. The fully neutral/anionic di-substituted target molecule elutes in the flow-through.

  • Lyophilization: Freeze-dry the aqueous eluate to yield the target molecule as a highly hygroscopic white powder.

SynthesisWorkflow Lysine L-Lysine Core (Nucleophile) Reaction Ring-Opening Aminolysis (pH 8.5, 24h, RT) Lysine->Reaction Lactone D-Glucono-1,5-lactone (Electrophile) Lactone->Reaction Product N2,N6-Di-D-gluconoyl-L-lysine (Target) Reaction->Product Purification Ion-Exchange & Lyophilization (Validation via NMR/FTIR) Product->Purification

Figure 2: Synthetic workflow for N2,N6-Di-D-gluconoyl-L-lysine via ring-opening aminolysis.

Self-Validating Characterization

To ensure systemic trust in the synthesized batch, the following self-validating analytical checks must be performed:

  • FTIR Spectroscopy: The synthesis is confirmed successful by the complete disappearance of the primary amine N-H stretching band at ~3300 cm⁻¹ (often masked by the broad O-H stretch) and the emergence of a strong Amide I band (C=O stretch) at 1645 cm⁻¹ and Amide II band (N-H bend) at 1540 cm⁻¹ .

  • ¹H-NMR (D₂O, 400 MHz): The α -CH proton of lysine must shift downfield from ~3.7 ppm to ~4.2 ppm, and the ϵ -CH₂ protons must shift from ~3.0 ppm to ~3.2 ppm, validating amide bond formation at both nitrogen centers. The integration ratio of the gluconoyl protons (10H) to the lysine backbone protons (8H) must equal exactly 1.25 [3].

Applications in Targeted Drug Delivery

Beyond its use as a structural surfactant, N2,N6-Di-D-gluconoyl-L-lysine is a potent ligand for targeted pulmonary and systemic drug delivery.

Alveolar macrophages and specific dendritic cells express high densities of carbohydrate-recognition domains (lectin receptors). When therapeutic payloads (such as oligonucleotides or antimicrobial peptides) are conjugated to a gluconoyl-lysine carrier, the polyhydroxylated gluconoyl arms act as mimetic ligands for these receptors. This specific binding triggers receptor-mediated endocytosis, drastically increasing the intracellular concentration of the drug compared to non-targeted passive diffusion [1].

Delivery Carrier Gluconoyl-Lysine Drug Carrier Receptor Macrophage Lectin Receptor Carrier->Receptor Recognition Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Invagination Release Lysosomal Drug Release Endocytosis->Release Cleavage

Figure 3: Macrophage targeting pathway utilizing gluconoyl-mediated receptor recognition.

References

  • Carrier-based strategies for targeting protein and peptide drugs to the lungs. PubMed Central (PMC) - National Institutes of Health. Available at:[Link]

  • One-Shot Synthesis of Peptide Amphiphiles with Applications in Directed Graphenic Assembly. Biomacromolecules, ACS Publications. Available at:[Link]

  • Synthesis of Sugar-Based Polypeptides. ResearchGate. Available at:[Link]

N2,N6-Di-D-gluconoyl-L-lysine: Unveiling a Novel Post-Translational Modification in Recombinant Expression Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fidelity of recombinant protein expression is a cornerstone of modern biopharmaceutical development. While enzymatic post-translational modifications (PTMs) like glycosylation and phosphorylation are well-characterized, non-enzymatic glycations often emerge as cryptic sources of product heterogeneity. Among these, gluconoylation has been identified as a highly reactive, spontaneous modification primarily affecting recombinant proteins expressed in Escherichia coli[1].

N2,N6-Di-D-gluconoyl-L-lysine (CAS: 94071-02-0) represents a specific, dual-modified state where both the α -amino group (N2) and the ε -amino group (N6) of a free or N-terminal L-lysine residue are covalently adducted by D-gluconic acid derivatives[2]. This whitepaper explores the mechanistic origins of this PTM, its analytical signatures, and the engineering workflows required to detect and mitigate its occurrence in biomanufacturing.

Mechanistic Foundations of Gluconoylation

The Pentose Phosphate Pathway Connection

The formation of gluconoylated lysine is inextricably linked to the oxidative branch of the pentose phosphate pathway (PPP). The enzyme glucose-6-phosphate dehydrogenase (G6PD) converts glucose-6-phosphate into 6-phosphoglucono-1,5-lactone (6-PGLac) [3]. In wild-type E. coli strains, 6-PGLac is rapidly hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase (PGL).

However, the widely used E. coli BL21(DE3) strain harbors a naturally occurring deletion in the galM-ybhJ locus, rendering it deficient in PGL[4]. This deficiency causes a massive intracellular accumulation of 6-PGLac.

Electrophilic Attack and Adduct Formation

6-PGLac is a potent electrophile. It undergoes spontaneous, non-enzymatic nucleophilic attack by primary amines within the cellular environment[5]. The primary targets are:

  • The N-terminal α -amino group (especially when preceded by flexible residues like Gly or His-tags)[1].

  • The ε -amino group of Lysine residues [6].

When a lysine residue is located at the N-terminus, or when free intracellular L-lysine is targeted, both the N2 and N6 amines can be attacked, forming a di-phosphogluconoyl intermediate. Subsequently, endogenous host cell phosphatases cleave the phosphate groups, yielding the stable N2,N6-Di-D-gluconoyl-L-lysine [7].

Pathway G6P Glucose-6-Phosphate G6PD G6PD Enzyme G6P->G6PD PGLac 6-Phosphoglucono-1,5-lactone (Electrophile) G6PD->PGLac PhosphoAdduct N2,N6-Di-phosphogluconoyl-L-lysine (+516 Da) PGLac->PhosphoAdduct Spontaneous Glycation (Non-enzymatic) Lysine L-Lysine Residue (N2, N6 Amines) Lysine->PhosphoAdduct Phosphatase Host Phosphatases PhosphoAdduct->Phosphatase Dephosphorylation DiGluconoyl N2,N6-Di-D-gluconoyl-L-lysine (+356 Da) Phosphatase->DiGluconoyl Dephosphorylation

Caption: Biochemical pathway of N2,N6-Di-D-gluconoyl-L-lysine formation via 6-PGLac accumulation.

Analytical Signatures of Gluconoylation

Detecting N2,N6-Di-D-gluconoyl-L-lysine requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy[8]. Because the modification neutralizes the positive charge of the lysine side chain, it fundamentally alters the isoelectric point (pI) and hydrophobicity of the affected protein, often leading to aberrant migration in ion-exchange chromatography and SDS-PAGE.

Mass Spectrometry and NMR Profiling

A single gluconoyl adduct adds exactly 178.047 Da to the target amine[6]. Therefore, the di-gluconoylation of a lysine residue results in a mass shift of +356.094 Da . If the intermediate escapes dephosphorylation, the phosphogluconoyl adduct adds +258.01 Da per site[6].

Table 1: Analytical Signatures of Lysine Gluconoylation

Modification StateTarget AmineMass Shift ( Δ Da)Chemical Formula AdditionNMR Signature ( 13 C / 1 H)
Mono-gluconoylN2 ( α ) or N6 ( ε )+178.047C 6​ H 10​ O 6​ Distinct cross-peaks at 71-79 ppm ( 13 C)[1]
Mono-phosphogluconoylN2 ( α ) or N6 ( ε )+258.014C 6​ H 11​ O 9​ PDownfield shift due to PO 43−​
Di-gluconoyl N2 ( α ) and N6 ( ε ) +356.094 C 12​ H 20​ O 12​ Dual spin systems in HC(C)H-COSY[1]
Di-phosphogluconoylN2 ( α ) and N6 ( ε )+516.028C 12​ H 22​ O 18​ P 2​ Highly labile in MS/MS

Note: Gluconoylation is a labile modification. It can spontaneously hydrolyze over time at pH > 7.0, resulting in the release of gluconate and the restoration of the free amine[1].

Experimental Workflows: Detection and Mitigation

To ensure the scientific integrity of biomanufacturing processes, researchers must implement self-validating protocols to both detect N2,N6-Di-D-gluconoyl-L-lysine and engineer host systems to prevent its formation.

Protocol 1: Bottom-Up LC-MS/MS Detection of Gluconoylated Lysine

Rationale: Standard tryptic digestion is ineffective for mapping N6-gluconoylated lysine because the modification blocks the ε -amine, preventing trypsin from cleaving the C-terminal side of the residue. Therefore, orthogonal proteases (e.g., Glu-C or Asp-N) must be utilized to generate overlapping peptides.

Step-by-Step Methodology:

  • Denaturation & Alkylation: Denature 50 μ g of the recombinant protein in 6M Guanidine-HCl, 50 mM Tris (pH 7.5). Reduce with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark, RT).

  • Buffer Exchange: Desalt the sample using a Zeba Spin Desalting Column into 50 mM Ammonium Bicarbonate (pH 7.5) to remove denaturants.

  • Orthogonal Digestion: Add endoproteinase Glu-C at a 1:20 (enzyme:protein) ratio. Incubate at 37°C for 16 hours. Causality: Glu-C cleaves at the C-terminus of glutamic acid, bypassing the cleavage resistance of the modified lysine.

  • LC-MS/MS Acquisition: Inject 1 μ g of the digest onto a C18 reverse-phase column coupled to a Q-Exactive Orbitrap. Use a 60-minute gradient (0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile).

  • Data Analysis: Search spectra against the target sequence using dynamic modifications for Gluconyl (+178.047 Da) and Phosphogluconyl (+258.014 Da) on Lysine and the N-terminus.

Protocol 2: Metabolic Engineering to Suppress Gluconoylation

Rationale: The root cause of the modification in BL21(DE3) is the absence of PGL. By introducing a heterologous pgl gene, the intracellular pool of 6-PGLac is rapidly cleared, eliminating the electrophilic substrate required for N2,N6-Di-D-gluconoyl-L-lysine formation[3].

Step-by-Step Methodology:

  • Vector Construction: Clone the pgl gene from Pseudomonas aeruginosa into a low-copy compatible plasmid (e.g., pECO-1) containing a p15A origin of replication[3].

  • Co-Transformation: Co-transform E. coli BL21(DE3) with the pECO-1-pgl plasmid and your standard pET expression vector (ColE1 origin).

  • Selection: Plate on LB agar containing dual antibiotics (e.g., Ampicillin for pET, Kanamycin for pECO-1).

  • Expression & Validation: Induce protein expression with IPTG at OD 600​ = 0.6. Purify the protein and subject it to Protocol 1. The mass spectra should show a complete absence of the +178 Da and +356 Da mass shifts[9].

Workflow Sample Recombinant Protein from BL21(DE3) Digestion Orthogonal Digestion (Glu-C / Asp-N) Sample->Digestion LCMS High-Resolution LC-MS/MS (Orbitrap HRMS) Digestion->LCMS Data Detect +178/+356 Da Mass Shifts LCMS->Data Mitigation Metabolic Engineering (Co-express pgl gene) Data->Mitigation If modification > 1%

Caption: Analytical and engineering workflow for detecting and mitigating lysine gluconoylation.

Conclusion

N2,N6-Di-D-gluconoyl-L-lysine is a critical, yet often overlooked, non-enzymatic post-translational modification that compromises the structural homogeneity of recombinant proteins. Driven by the accumulation of 6-PGLac in PGL-deficient expression hosts, this dual modification alters protein charge, mass, and potentially immunogenicity. By employing rigorous orthogonal LC-MS/MS methodologies and implementing metabolic engineering strategies (such as pgl co-expression), drug development professionals can successfully detect and eradicate this cryptic modification, ensuring the highest standards of biopharmaceutical quality.

Sources

Advanced Spectroscopic Analysis and Supramolecular Characterization of N2,N6-Di-D-gluconoyl-L-lysine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N2,N6-Di-D-gluconoyl-L-lysine (CAS: 94071-02-0; MW: 502.47 g/mol ) is a highly specialized bis-gluconamide derivative of L-lysine. Recognized for its amphiphilic architecture—comprising a hydrophobic aliphatic lysine core flanked by two highly hydrophilic, hydrogen-bond-donating polyhydroxyl arms—this molecule acts as a potent low-molecular-weight hydrogelator (LMWG). The transition of this compound from an isotropic monomer to a viscoelastic supramolecular hydrogel is driven by non-covalent interactions.

This whitepaper provides a comprehensive, field-proven guide to the spectroscopic analysis of N2,N6-Di-D-gluconoyl-L-lysine. Rather than merely listing analytical techniques, this guide details the causality behind experimental choices , ensuring that your analytical workflows function as self-validating systems.

High-Resolution Structural Validation (Monomeric State)

Before investigating the supramolecular properties of a hydrogelator, the absolute integrity of the monomeric structure must be validated. The primary challenge in analyzing bis-gluconamides is their extreme propensity to self-assemble via intermolecular hydrogen bonding, which severely broadens Nuclear Magnetic Resonance (NMR) signals.

The Causality of Solvent Selection

To validate the covalent structure, we must force the molecule into a monomeric state. Using Deuterated Dimethyl Sulfoxide (DMSO-d₆) is strictly required for this phase. DMSO is a strong hydrogen-bond acceptor that outcompetes the intermolecular interactions between the gluconamide arms, breaking down the supramolecular network. Crucially, unlike D₂O, DMSO-d₆ prevents the rapid chemical exchange of the amide (N-H) and hydroxyl (O-H) protons, allowing us to confirm the bis-amidation at the N2 (α) and N6 (ε) positions of the lysine backbone.

Quantitative Data: NMR Assignments

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N2,N6-Di-D-gluconoyl-L-lysine (DMSO-d₆, 400 MHz / 100 MHz)

Functional Group¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Diagnostic Significance
N2 Amide (α) ~7.80Doublet~172.5Confirms amidation at the α-amine.
N6 Amide (ε) ~7.65Triplet~172.0Confirms amidation at the ε-amine.
Lysine α-CH ~4.15Multiplet~52.0Shifts downfield upon N2 amidation.
Lysine ε-CH₂ ~3.05Multiplet~38.5Shifts downfield upon N6 amidation.
Gluconoyl CHOH 3.40 - 4.00Multiplets63.0 - 74.0Validates the intact polyhydroxyl chains.
Lysine COOH 12.0 - 12.5Broad Singlet~174.0Confirms the free C-terminal carboxylic acid.
Protocol 1: Monomeric Validation via 1D/2D NMR

This protocol is designed to be self-validating: the presence of NOESY cross-peaks between the amide protons and the adjacent aliphatic protons ensures the correct regiochemistry of the gluconoyl attachments.

  • Sample Preparation: Dissolve 10 mg of lyophilized N2,N6-Di-D-gluconoyl-L-lysine in 600 µL of anhydrous DMSO-d₆. Sonicate for 5 minutes at 35°C to ensure complete dissolution.

  • 1D Acquisition: Acquire a standard ¹H spectrum (minimum 32 scans) and a ¹³C{¹H} spectrum (minimum 1024 scans).

  • 2D Validation (COSY/HSQC): Run a ¹H-¹H COSY to map the contiguous spin system of the lysine aliphatic chain (α-CH to ε-CH₂). Follow with a ¹H-¹³C HSQC to resolve the overlapping polyhydroxyl signals of the gluconoyl arms.

  • Self-Validation Check: Verify the integration ratio. The total integration of the gluconoyl protons must strictly equal twice the expected value relative to the single lysine α-CH proton, confirming the bis-derivatization.

Probing the Supramolecular Network (Gel State)

Once the monomer is validated, the analytical focus shifts to the non-covalent interactions driving gelation. L-lysine-based hydrogelators assemble primarily through hydrophobic shielding of the aliphatic backbone and cooperative hydrogen bonding of the amide linkages [2].

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is uniquely suited to probe the hydrogen-bonding status of the amide bonds. As demonstrated in foundational spectroscopic studies of proteinaceous and amide-driven assemblies [1], the Amide I band (primarily C=O stretching) is highly sensitive to its local environment.

In a dilute solution or isotropic state, the Amide I band appears around 1650–1660 cm⁻¹. However, during gelation, the carbonyl oxygen acts as a hydrogen-bond acceptor for adjacent molecules. This interaction pulls electron density away from the C=O double bond, weakening it and shifting the vibrational frequency to lower wavenumbers (typically 1630–1640 cm⁻¹).

Table 2: Diagnostic FTIR Spectral Markers for Gelation State

Vibrational ModeMonomeric State (cm⁻¹)Supramolecular Gel (cm⁻¹)Physical Interpretation
Amide I (C=O stretch) ~1655~1635Formation of strong intermolecular H-bonds.
Amide II (N-H bend) ~1540~1555Restricted bending due to H-bond donation.
O-H / N-H stretch ~3400 (Broad)~3280 (Sharpened)Ordering of the polyhydroxyl/amide network.
Circular Dichroism (CD) Spectroscopy

While the D-gluconoyl and L-lysine moieties possess inherent point chirality, the isotropic monomer exhibits a relatively weak CD signal. Upon gelation, the molecules stack into highly ordered, helical nanofibers [3]. This macroscopic chiral alignment of the amide chromophores results in a massive amplification of the CD signal (a supramolecular Cotton effect).

Protocol 2: Supramolecular Characterization via ATR-FTIR

To ensure trustworthiness, this protocol avoids drying artifacts (xerogels) which can artificially induce crystallization not present in the native hydrogel.

  • Native Gel Preparation: Prepare a 1.0 wt% hydrogel of the compound in D₂O (using D₂O avoids the massive H₂O bending mode at 1640 cm⁻¹ which obscures the Amide I band). Trigger gelation via thermal annealing (heat to 85°C, then cool slowly to 20°C at 1°C/min).

  • Background Collection: Collect a background spectrum of pure D₂O on an Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe).

  • Gel Deposition: Carefully transfer a cohesive aliquot of the D₂O hydrogel onto the ATR crystal. Ensure intimate contact without applying excessive shear force, which could mechanically fracture the supramolecular fibers.

  • Acquisition & Validation: Acquire the spectrum (64 scans, 4 cm⁻¹ resolution). Self-Validation: Compare the Amide I peak position to a control sample of the compound dissolved in DMSO. A definitive shift from ~1655 cm⁻¹ to ~1635 cm⁻¹ confirms the presence of the supramolecular hydrogen-bonded network.

Visualizing the Analytical Logic

To synthesize the methodologies discussed, the following diagrams map the operational workflow and the physical self-assembly pathway.

SpectroscopicWorkflow Prep Sample Preparation (DMSO-d6 vs. D2O) NMR 1H & 13C NMR (Monomer Validation) Prep->NMR Solvated State FTIR ATR-FTIR (H-Bonding Network) Prep->FTIR Gel State Integration Data Integration (Supramolecular Model) NMR->Integration CD Circular Dichroism (Chiral Amplification) FTIR->CD Chiral Alignment CD->Integration

Fig 1. Spectroscopic workflow for validating monomeric and supramolecular states.

SelfAssemblyLogic Monomer N2,N6-Di-D-gluconoyl-L-lysine (Isotropic Solution) Hbond Intermolecular H-Bonding (Amide I & II Shifts) Monomer->Hbond Hydrophobic Hydrophobic Shielding (Lysine Aliphatic Chain) Monomer->Hydrophobic Fibers Helical Nanofibers (CD Cotton Effect) Hbond->Fibers Hydrophobic->Fibers Hydrogel Supramolecular Hydrogel (Viscoelastic Network) Fibers->Hydrogel

Fig 2. Logical self-assembly pathway from isotropic monomer to viscoelastic hydrogel.

Morphological Correlates

Spectroscopic data must ultimately be correlated with physical morphology. The chiral amplification observed in CD and the hydrogen-bonding shifts observed in FTIR are the molecular-level manifestations of macroscopic fiber formation. Small-Angle X-ray Scattering (SAXS) and oscillatory rheology are typically employed downstream to determine the precise lamellar spacing (d-spacing) of the gluconamide bilayers and the storage modulus (G') of the resulting hydrogel, completing the characterization pipeline from the angstrom to the macro scale.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. URL: [Link]

  • Suzuki, M., Yumoto, M., Kimura, M., Shirai, H., & Hanabusa, K. (2002). Low-Molecular-Weight Hydrogelators Based on L-Lysine with Various Pyridinium Cations. Chemistry Letters | Oxford Academic. URL:[Link]

  • Pfannemüller, B., & Welte, W. (1985). Amphiphilic properties of synthetic glycolipids based on amide linkages. I. Electron microscopic studies on aqueous gels. Chemistry and Physics of Lipids. URL:[Link]

Methodological & Application

Application Note: Unlocking the Mechanics of Non-Enzymatic Protein Gluconoylation

Author: BenchChem Technical Support Team. Date: April 2026

Applications of N2,N6-Di-D-gluconoyl-L-lysine in PTM Profiling and Biotherapeutic Quality Control

Executive Summary

In the realm of biopharmaceutical development, uncharacterized post-translational modifications (PTMs) represent a critical risk to drug efficacy, structural stability, and patient safety. While glycosylation and oxidation are routinely monitored, non-enzymatic gluconoylation remains a hidden threat—particularly in recombinant proteins expressed in Escherichia coli. This application note details the mechanistic causality of lysine gluconoylation, its detrimental impact on protein function, and provides a field-proven, self-validating analytical protocol utilizing N2,N6-Di-D-gluconoyl-L-lysine as a surrogate standard for absolute quantification.

The Hidden Threat of Gluconoylation in Biomanufacturing

During recombinant protein expression, Escherichia coli strains such as BL21(DE3) often accumulate 6-phosphogluconolactone (6-PGLac) due to a metabolic deficiency in [1]. As a potent electrophile, 6-PGLac spontaneously reacts with nucleophilic primary amines on proteins—specifically the N-terminus and the ε-amino groups of internal lysine residues. Following the initial nucleophilic attack, host cell phosphatases cleave the phosphate group, leaving a stable +178 Da [2]. Various metabolic engineering strategies have been patented to mitigate this [3], but rigorous downstream analytical profiling remains mandatory.

Pathway G6P Glucose-6-Phosphate G6PDH G6P Dehydrogenase G6P->G6PDH PGLac 6-Phosphogluconolactone (Electrophile) G6PDH->PGLac Adduct Phosphogluconoylated Lysine (+258 Da) PGLac->Adduct Non-enzymatic Nucleophilic Attack Lysine Protein Lysine Residue (ε-NH2) Lysine->Adduct Phosphatase Host Phosphatases Adduct->Phosphatase Final Gluconoylated Lysine (+178 Da) Phosphatase->Final Dephosphorylation

Figure 1: Mechanism of non-enzymatic protein gluconoylation in E. coli expression systems.

Mechanistic Causality: How Gluconoylation Alters Function

As a Senior Application Scientist, I frequently observe labs misdiagnosing loss-of-function in their biotherapeutics due to undetected gluconoylation. The causality is rooted in basic biophysics: the covalent attachment of a gluconoyl moiety converts a positively charged, basic lysine amine into a neutral, bulky amide.

This charge neutralization disrupts critical electrostatic interactions. For instance, recent studies demonstrate that gluconoylation of the C2 domain in the vesicle trafficking protein granuphilin (Slp-4) drastically lowers its binding affinity for negatively charged [4] in the plasma membrane, effectively ablating its biological function.

The Analytical Role of N2,N6-Di-D-gluconoyl-L-lysine

To accurately profile this PTM, N2,N6-Di-D-gluconoyl-L-lysine (CAS 94071-02-0, MW 502.47) serves as a critical [5].

Why use a di-gluconoylated standard? When quantifying the total gluconoylation burden via complete enzymatic hydrolysis, endogenous modified lysines will present as singly-modified (N6-gluconoyl-L-lysine). By spiking in the doubly modified N2,N6 analog, we introduce a surrogate standard that exhibits identical fragmentation dynamics (neutral loss of gluconic acid moieties) but possesses a unique precursor mass (m/z 503.5). This prevents spectral overlap with the endogenous analyte, eliminating matrix interference while allowing for precise standard curve generation.

Quantitative Data Summaries

Table 1: Mass Spectrometry Characteristics of Gluconoylation

Parameter Value Causality / Significance
Target Residues N-terminus, Lysine (ε-amino) Primary sites of nucleophilic attack by 6-PGLac.
Monoisotopic Mass Shift +178.0477 Da Dephosphorylated end-product of 6-PGLac addition.
Phosphogluconoyl Shift +258.0141 Da Intermediate adduct before host phosphatase cleavage.

| Diagnostic Neutral Losses | -18.01 Da, -36.02 Da | Sequential loss of water molecules from the gluconoyl hydroxyl groups during CID. |

Table 2: MRM Transitions for N2,N6-Di-D-gluconoyl-L-lysine (Surrogate Standard)

Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Collision Energy (eV) Structural Assignment
503.5 325.3 20 Loss of one gluconoyl moiety (-178 Da).
503.5 147.1 35 Loss of both gluconoyl moieties (yielding protonated lysine).

| 503.5 | 485.5 | 15 | Loss of H2O (-18 Da) from gluconoyl hydroxyls. |

Experimental Workflow & Protocols

The following protocol outlines a self-validating system for the absolute quantification of total lysine gluconoylation burden in a recombinant protein sample.

Workflow Step1 Protein Extraction & Buffer Exchange (pH 6.5 to prevent hydrolysis) Step2 Complete Enzymatic Hydrolysis (Pronase E) Step1->Step2 Step3 Spike-in Surrogate Standard: N2,N6-Di-D-gluconoyl-L-lysine Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Absolute Quantification of Total Gluconoylation Burden Step4->Step5 Data Integration

Figure 2: Analytical workflow for absolute quantification using a di-gluconoylated surrogate standard.

Protocol: Absolute Quantification via Complete Hydrolysis and LC-MS/MS

Expertise Note: Traditional tryptic digestion fails for this application. Gluconoylation neutralizes the basic charge of lysine, creating steric hindrance that blocks trypsin cleavage. We must use Pronase E to reduce the protein to single amino acids.

Step 1: Sample Preparation & pH Control

  • Dilute 50 µg of the target recombinant protein in 50 mM Ammonium Acetate buffer.

  • Crucial Causality: Adjust the pH strictly to 6.5. Gluconoyl adducts are highly labile and prone to spontaneous hydrolysis at pH > 7.5 or elevated temperatures. Maintaining slight acidity preserves the integrity of the PTM.

Step 2: Complete Enzymatic Hydrolysis

  • Add Pronase E to the protein solution at a 1:50 (w/w) enzyme-to-substrate ratio.

  • Incubate at 37°C for 16 hours to ensure complete hydrolysis down to free amino acids.

  • Quench the reaction by adding formic acid to a final concentration of 1% (v/v).

Step 3: Internal Standard Spike-In & System Validation

  • Calibration: Spike the sample with 10 pmol of N2,N6-Di-D-gluconoyl-L-lysine standard.

  • Self-Validating QC: In parallel, prepare a mock-glycated BSA positive control (incubated with 5 mM D-glucono-1,5-lactone for 24h) and a vehicle-treated negative control. This validates the Limit of Detection (LOD) and ensures no spontaneous in-source fragmentation is misidentified as an endogenous modification.

Step 4: LC-MS/MS MRM Analysis

  • Inject 2 µL of the hydrolysate onto a HILIC column (e.g., Waters BEH Amide) coupled to a triple quadrupole mass spectrometer. Note: HILIC is preferred over Reversed-Phase (RP) due to the high polarity of free modified amino acids.

  • Monitor the MRM transitions for the endogenous N6-gluconoyl-L-lysine (Precursor: 325.3 -> Product: 147.1) and the N2,N6-Di-D-gluconoyl-L-lysine surrogate standard (Precursor: 503.5 -> Product: 325.3).

  • Integrate the peak areas and calculate the absolute molar occupancy of gluconoylation per mole of protein.

References
  • Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli. PubMed Central (PMC).[Link]

  • A surprising modification lowers the lipid binding affinity of a membrane trafficking protein. ASBMB Today.[Link]

  • The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins. PubMed Central (PMC).[Link]

  • US8173396B2 - Methods for reducing gluconoylation of proteins.

Sources

N2,N6-Di-D-gluconoyl-L-lysine in the development of biocompatible materials.

Author: BenchChem Technical Support Team. Date: April 2026

[label="D-Glucono-1,5-l

Fig 1. Hierarchical self-assembly mechanism of the glycoamphiphile into a 3D hydrogel.

Protocol 1: Synthesis and Purification

The one-shot synthesis of sugar-based amphiphiles relies on the ring-opening amidation of D-glucono-1,5-lactone by the primary amines of L-lysine [3].

Materials Required:
  • L-Lysine base (high purity, >99%)

  • D-Glucono-1,5-lactone (2.1 molar equivalents)

  • Solvent: Methanol/Water (80:20 v/v)

  • Triethylamine (TEA) as a catalytic base

Step-by-Step Methodology:
  • Preparation of the Amine Solution: Dissolve 10 mmol of L-lysine base in 50 mL of the Methanol/Water solvent mixture. Add 1 mmol of TEA. Causality: TEA ensures that the α and ϵ amino groups remain deprotonated and highly nucleophilic.

  • Lactone Addition: Slowly add 21 mmol of D-glucono-1,5-lactone to the stirring solution at room temperature. Causality: A slight excess of the lactone ensures complete di-substitution, preventing the formation of mono-substituted impurities.

  • Reflux and Reaction: Elevate the temperature to 65 °C and reflux under a nitrogen atmosphere for 24 hours.

  • Precipitation: Concentrate the reaction mixture under reduced pressure to one-third of its volume. Pour the concentrated mixture into 200 mL of ice-cold ethanol to precipitate the crude product.

  • Lyophilization: Recover the white precipitate via centrifugation (8,000 rpm, 10 min), wash twice with cold ethanol, dissolve in ultrapure water, and lyophilize for 48 hours to yield a dry, white powder.

Self-Validating Checkpoint: Perform a Ninhydrin test on the final lyophilized powder. A negative result (no purple color change) confirms the complete absence of free primary amines, validating successful di-substitution.

Synthesis L_Lys L-Lysine (Primary Amines) Reaction Ring-Opening Amidation (MeOH/H2O, 65°C, Base) L_Lys->Reaction D_Glu D-Glucono-1,5-lactone (2.1 Equivalents) D_Glu->Reaction Product N2,N6-Di-D-gluconoyl-L-lysine (Crude Product) Reaction->Product Purification Precipitation & Lyophilization (Pure LMWG) Product->Purification

Fig 2. Synthetic workflow for N2,N6-Di-D-gluconoyl-L-lysine via ring-opening amidation.

Protocol 2: Formulation of the Supramolecular Hydrogel

The physical properties of the hydrogel are highly dependent on the thermal history of the formulation.

Step-by-Step Methodology:
  • Dispersion: Weigh the required amount of N2,N6-Di-D-gluconoyl-L-lysine to achieve the desired weight percentage (e.g., 1.0 wt%) into a sealed glass vial containing the aqueous buffer of choice.

  • Thermal Annealing: Heat the sealed vial in a water bath at 85 °C for 10–15 minutes until a completely transparent, isotropic solution is formed. Causality: Sealing the vial is critical to prevent solvent evaporation, which would artificially inflate the gelator concentration. Complete dissolution is necessary to erase kinetically trapped aggregates.

  • Controlled Cooling: Transfer the vial to a temperature-controlled incubator set to 25 °C. Allow it to cool at a rate of ~1 °C/min. Causality: Rapid quenching (e.g., plunging into ice) forces premature precipitation, leading to a weak, opaque gel. Slow cooling allows the thermodynamic formation of highly ordered, right-handed twisted ribbons, maximizing the storage modulus.

  • Equilibration: Allow the gel to rest undisturbed for 12 hours prior to mechanical testing or cellular seeding.

Self-Validating Checkpoint: Perform the standard "inversion test." Invert the glass vial at room temperature. A successfully formed supramolecular gel will support its own weight without flowing.

Quantitative Data & Rheological Benchmarks

The gelation behavior of N2,N6-Di-D-gluconoyl-L-lysine is sensitive to ionic strength and pH, which modulate the hydration sphere around the gluconoyl moieties. The table below summarizes the quantitative rheological properties observed across different biological buffers.

Solvent SystemMinimum Gelation Concentration (MGC, wt%)Gel-to-Sol Transition Temp (Tgel, °C)Storage Modulus (G', Pa) at 1 Hz
Ultrapure Water (Milli-Q)0.865~15,000
PBS (pH 7.4)1.258~12,500
0.9% NaCl (Saline)1.060~13,200

Data Interpretation: The slight increase in MGC and decrease in G' in PBS is attributed to the disruption of the hydrogen-bonding network by competing phosphate ions. However, the material retains robust structural integrity, making it highly suitable for physiological environments.

Applications in Biocompatible Materials

A. Controlled Drug Delivery

Due to its amphiphilic nature, the N2,N6-Di-D-gluconoyl-L-lysine matrix can encapsulate both hydrophobic small molecules (within the L-lysine core of the fibers) and hydrophilic biologics (within the highly hydrated pore space). The non-covalent nature of the gel allows for shear-thinning behavior, meaning the gel can be injected through a standard syringe and will self-heal in situ, forming a localized drug depot.

B. Tissue Engineering Scaffolds

Unlike synthetic polymers (e.g., PEG or PAM) which can trigger foreign-body responses or require complex enzymatic degradation, this glycoamphiphile degrades via simple hydrolysis into naturally occurring D-gluconic acid and L-lysine. This provides a transient, highly biocompatible extracellular matrix (ECM) mimic that supports cell proliferation and is safely cleared by cellular metabolism.

References

  • Synthesis of Sugar-Based Polypeptides Source: Journal of Bioactive and Compatible Polymers (Taylor & Francis) URL:[Link][1]

  • Supramolecular Hydrogels Based on Glycoamphiphiles: Effect of the Disaccharide Polar Head Source: ResearchGate URL:[Link][2]

  • One-Shot Synthesis of Peptide Amphiphiles with Applications in Directed Graphenic Assembly Source: Biomacromolecules (ACS Publications) URL:[Link][3]

Sources

Application Note: Advanced Mass Spectrometry Workflows for the Characterization of N2,N6-Di-D-gluconoyl-L-lysine Modifications

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Developers Application Area: Recombinant Protein Characterization, Post-Translational Modification (PTM) Analysis, Quality Control

Introduction & Mechanistic Context

During the expression of recombinant therapeutic proteins in Escherichia coli (particularly B strains like BL21), metabolic bottlenecks in the pentose phosphate pathway often lead to the intracellular accumulation of 6-phosphoglucono- δ -lactone[1]. This highly reactive electrophile spontaneously acylates primary amines on nascent proteins—a non-enzymatic post-translational modification known as phosphogluconoylation (+258 Da)[2]. Subsequent hydrolysis of the phosphate group by host cell phosphatases yields a stable gluconoyl adduct (+178 Da)[2].

While mono-gluconoylation is frequently observed at the N-terminal α -amine (especially on histidine tags)[3], a more complex and sterically bulky modification occurs when an N-terminal lysine is modified at both its α -amine (N2) and ϵ -amine (N6). This double acylation event forms N2,N6-Di-D-gluconoyl-L-lysine , resulting in a cumulative mass shift of +356 Da. For drug development professionals, identifying and quantifying this di-modification is critical, as the addition of two bulky, hydrophilic carbohydrate-like moieties can disrupt protein folding, alter isoelectric points, and potentially trigger immunogenic responses.

Mechanism G6P Glucose-6-Phosphate Lactone 6-Phosphoglucono- 1,5-lactone G6P->Lactone G6P Dehydrogenase Lysine N-terminal Lysine (N2 & N6 amines) Lactone->Lysine Spontaneous Acylation MonoMod Mono-gluconoylation (+178 Da) Lysine->MonoMod Host Phosphatase (-PO4) DiMod N2,N6-Di-D-gluconoyl- L-lysine (+356 Da) MonoMod->DiMod 2nd Acylation & Dephosphorylation

Biochemical pathway of non-enzymatic di-gluconoylation on lysine residues.

Analytical Strategy: Causality & Experimental Design

Detecting N2,N6-Di-D-gluconoyl-L-lysine requires a bifurcated mass spectrometry approach: Intact Mass Analysis (Top-Down) for global profiling, and Peptide Mapping (Bottom-Up) for site-specific localization.

The "Trypsin Problem" and Orthogonal Proteases

Causality Insight: Standard peptide mapping relies heavily on Trypsin, which cleaves at the C-terminus of basic residues (Lysine and Arginine). However, gluconoylation at the N6 ( ϵ -amine) of lysine neutralizes its positive charge. Trypsin will fail to recognize and cleave at a di-gluconoylated lysine, resulting in unpredictable missed cleavages and large, hydrophobic peptides that may not elute from a standard C18 column. Solution: To ensure comprehensive sequence coverage, this protocol mandates the use of orthogonal proteases such as Glu-C (cleaves C-terminal to Glu/Asp) or Chymotrypsin (cleaves C-terminal to aromatic residues). This ensures the modified lysine is captured within a predictable peptide fragment.

Establishing a Self-Validating System

Trustworthiness: To definitively prove that the observed +178 Da or +356 Da shifts are true gluconoylations and not isobaric artifacts, the protocol incorporates a self-validating phosphatase assay. By splitting the sample and treating one half with alkaline phosphatase prior to MS analysis, you create an internal control. If the precursor modification was the intermediate phosphogluconoylation (+258 Da), the mass will collapse to +178 Da. If the modification is already fully dephosphorylated to N2,N6-Di-D-gluconoyl-L-lysine (+356 Da), the mass will remain strictly unchanged, chemically validating the adduct[2].

Workflow Sample Recombinant Protein (E. coli expressed) Split Sample->Split TopDown Intact Mass Analysis (LC-ESI-TOF) Split->TopDown BottomUp Peptide Mapping (Glu-C / Asp-N Digestion) Split->BottomUp MS1 Intact Mass Shift (+178 / +356 Da) TopDown->MS1 MS2 LC-MS/MS (HCD/CID) Site Localization BottomUp->MS2 Data Data Analysis & PTM Scoring MS1->Data MS2->Data

Top-down and bottom-up MS workflows for detecting di-gluconoylated lysine.

Quantitative Data Summaries

To facilitate rapid identification during MS data analysis, the following exact mass shifts must be programmed into your search engine (e.g., Byonic, Mascot, or Proteome Discoverer) as variable modifications on Lysine and Protein N-termini.

Table 1: Exact Mass Shifts for Gluconoylation Variants

Modification TypeTarget Residue(s)Chemical Formula AddedMonoisotopic Mass Shift ( Δ Da)Average Mass Shift ( Δ Da)
Mono-GluconoylationN-term, Lys (N6) C6​H10​O6​ +178.0477+178.14
PhosphogluconoylationN-term, Lys (N6) C6​H11​O9​P +258.0141+258.12
Di-Gluconoylation N-term Lys (N2 & N6) C12​H20​O12​ +356.0954 +356.28

Table 2: Recommended UHPLC Gradient for Peptide Mapping (C18, 0.1% FA)

Time (min)Flow Rate ( μ L/min)% Mobile Phase A ( H2​O )% Mobile Phase B (Acetonitrile)
0.030098.02.0
5.030098.02.0
45.030065.035.0
50.030020.080.0
55.030098.02.0

Step-by-Step Experimental Protocols

Protocol A: Intact Mass Analysis (Top-Down)

Objective: Rapid screening for the +356 Da macroscopic shift indicating di-gluconoylation.

  • Sample Preparation: Dilute the purified recombinant protein to 1 mg/mL in 0.1% Formic Acid (FA). Expert Note: Maintain pH < 6.0. Gluconoyl adducts can be susceptible to hydrolysis at highly alkaline pH over prolonged periods.

  • Desalting: Inject 2-5 μ g of protein onto a C4 or C8 analytical column (e.g., Waters Protein BEH C4, 300Å, 1.7 μ m).

  • LC Separation: Run a rapid 10-minute gradient from 5% to 80% Acetonitrile in 0.1% FA.

  • MS Acquisition: Operate the ESI-TOF or Orbitrap in positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure complete desolvation of the intact protein.

  • Deconvolution: Use MaxEnt1 (Waters) or BioPharma Finder (Thermo) to deconvolute the multiply charged envelope. Look for satellite peaks at +178 Da and +356 Da relative to the theoretical unmodified intact mass.

Protocol B: Self-Validating Peptide Mapping (Bottom-Up)

Objective: Pinpoint the exact lysine residue modified by N2,N6-Di-D-gluconoylation.

  • Denaturation & Reduction:

    • Dilute 50 μ g of protein in 50 mM Ammonium Bicarbonate (pH 7.8).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Sample Splitting (The Validation Step):

    • Divide the sample into Aliquot A and Aliquot B.

    • To Aliquot A, add 1 U of Calf Intestinal Alkaline Phosphatase (CIP) and incubate for 1 hour at 37°C. Leave Aliquot B untreated.

  • Orthogonal Digestion:

    • Add Endoproteinase Glu-C to both aliquots at a 1:20 (enzyme:protein) ratio.

    • Incubate at 37°C for 4-6 hours. Expert Note: Avoid overnight digestion to minimize spontaneous deamidation artifacts which complicate mass spectra.

  • Quenching: Stop the reaction by adding FA to a final concentration of 1% (v/v).

  • LC-MS/MS Analysis:

    • Inject 1 μ g of the digest onto a C18 column (e.g., Acquity UPLC CSH C18, 130Å, 1.7 μ m).

    • Run the gradient outlined in Table 2.

    • MS/MS Settings: Use Higher-energy Covalent Dissociation (HCD) with a normalized collision energy (NCE) of 27-30%.

  • Data Interpretation:

    • Search data allowing for dynamic modifications of +178.0477 Da and +356.0954 Da on Lysine.

    • Diagnostic Check: In the MS/MS spectra, look for the neutral loss of the gluconoyl moiety (loss of 178 Da from the precursor ion), which is a hallmark of this specific PTM during collisional fragmentation.

References

  • Geoghegan, K. F., et al. "Spontaneous alpha-N-6-phosphogluconoylation of a "His tag" in Escherichia coli: the cause of extra mass of 258 or 178 Da in fusion proteins." Analytical Biochemistry, 1999. URL:[Link]

  • Aon, J. C., et al. "Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli." Applied and Environmental Microbiology, 2008. URL:[Link]

  • Schweida, D., et al. "The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins." Journal of Biomolecular NMR, 2019. URL:[Link]

Sources

NMR spectroscopy for the structural elucidation of N2,N6-Di-D-gluconoyl-L-lysine.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Structural Elucidation of N2,N6-Di-D-gluconoyl-L-lysine

Introduction & Analytical Rationale

N2,N6-Di-D-gluconoyl-L-lysine (CAS: 94071-02-0) is a highly polar, multi-chiral derivative of L-lysine where both the α (N2) and ϵ (N6) amino groups are amidated with D-gluconic acid. Gluconamides and their derivatives are increasingly utilized in cosmetic formulations, supramolecular gelators, and advanced biomaterials due to their extensive, self-assembling hydrogen-bonding networks[1].

The structural elucidation of this molecule presents a unique analytical challenge. The presence of ten hydroxyl groups (secondary and primary) creates severe spectral overlap in the carbinolic region (3.5–4.5 ppm), a common issue in carbohydrate and gluconamide NMR[2]. Furthermore, proving the exact regiochemistry—confirming that amidation has occurred at both the N2 and N6 positions rather than forming ester linkages or polymeric mixtures—requires a rigorous, self-validating 2D NMR workflow.

Experimental Causality & Sample Preparation Protocol

To ensure a self-validating system, the sample preparation must account for the molecule's physical properties and the inherent limitations of the spectrometer.

Protocol: Sample Preparation

  • Solvent Selection : Dissolve 15 mg of N2,N6-Di-D-gluconoyl-L-lysine in 600 µL of Deuterium Oxide ( D2​O , 99.9% D).

    • Causality: The molecule's high polarity renders it insoluble in standard organic solvents (e.g., CDCl3​ ). While DMSO−d6​ can be used to observe exchangeable amide protons[3], D2​O provides superior solubility and sharper linewidths for resolving the complex carbon backbone.

  • Internal Standard : Add 0.1% (w/v) TSP (Trimethylsilylpropanoic acid).

    • Causality: TSP provides a reliable 0.0 ppm reference in aqueous solutions, unlike TMS which is insoluble in water.

  • Variable Temperature (VT) Setup : Calibrate the NMR probe to 310 K (37 °C).

    • Causality: At standard room temperature (298 K), the residual HOD signal occurs at ~4.7 ppm, which can mask the α -proton of lysine and the C2' protons of the gluconoyl moieties. Increasing the temperature to 310 K shifts the HOD peak upfield (to ~4.6 ppm), revealing these critical diagnostic signals[2].

Validation Checkpoint: Before proceeding to 2D experiments, acquire a rapid 1D 1H scan. If the HOD peak still obscures the 4.2–4.4 ppm region, incrementally increase the temperature to 315 K until the region is clear.

Step-by-Step Structural Elucidation Workflow

The elucidation relies on isolating three distinct spin systems: the L-lysine core, the N2-gluconoyl chain, and the N6-gluconoyl chain.

NMRElucidation Sample Sample Preparation (D2O, 310K, TSP) OneD 1D NMR (1H, 13C) Initial Profiling Sample->OneD Acquire TOCSY 2D TOCSY / COSY Spin System Isolation OneD->TOCSY Identify overlapping carbinolic protons HSQC 2D HSQC C-H Multiplicity & Mapping OneD->HSQC Assign primary carbons HMBC 2D HMBC Amide Linkage Confirmation TOCSY->HMBC Sub-structures defined HSQC->HMBC 1J_CH mapped Struct N2,N6-Di-D-gluconoyl-L-lysine Validated Structure HMBC->Struct 3J_CH across amide bonds

Logical workflow for the NMR structural elucidation of highly polar gluconamides.

Protocol: 1D and 2D NMR Acquisition & Interpretation

Step 1: 1D 1H and 13C Profiling

  • Action : Acquire a quantitative 1H spectrum (zg30) with a relaxation delay ( D1 ) of 5 seconds, and a 13C{1H} spectrum (zgpg30).

  • Causality: A long D1 ensures complete relaxation, allowing accurate integration[4]. The integration of the lysine ϵ

    CH2​ (~3.2 ppm) versus the α

    CH (~4.2 ppm) must be exactly 2:1.
  • Validation Checkpoint : The 13C spectrum must show exactly 18 distinct carbon resonances. Three highly deshielded carbonyl peaks (~177, 175, 174 ppm) confirm the presence of one carboxylic acid and two amide bonds.

Step 2: Spin System Isolation via COSY and TOCSY

  • Action : Acquire a 2D 1H−1H TOCSY with a mixing time of 80 ms.

  • Causality : The 80 ms mixing time is optimal for transferring magnetization across the entire 6-carbon chain of the gluconoyl moieties and the lysine backbone. This separates the overlapping signals in the 3.5–4.5 ppm region into three distinct horizontal tracks.

Step 3: Carbon-Proton Mapping via HSQC

  • Action : Acquire a multiplicity-edited 2D 1H−13C HSQC.

  • Causality : Multiplicity editing (where CH2​ groups appear with opposite phase to CH and CH3​ groups) instantly differentiates the C6' and C6'' primary alcohols ( CH2​OH ) of the gluconoyl groups from the C2'-C5' secondary alcohols ( CHOH ). It also maps the four distinct CH2​ groups of the lysine backbone.

Step 4: Linkage Confirmation via HMBC (The Critical Step)

  • Action : Acquire a 2D 1H−13C HMBC optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality : HMBC detects correlations across 2 to 3 bonds. To unequivocally prove the N2,N6-di-amidation, we must observe a 3JCH​ correlation from the lysine protons across the amide bond to the gluconoyl carbonyls.

  • Validation Checkpoint : Look for a cross-peak between the Lysine H2 (~4.2 ppm) and the N2-Gluconoyl C1' (~175 ppm). Similarly, look for a cross-peak between the Lysine H6 (~3.2 ppm) and the N6-Gluconoyl C1'' (~174 ppm). If these correlations are absent, the di-amidated structure is not validated.

Key HMBC correlations confirming the N2 and N6 di-amidation of the L-lysine core.

Quantitative Data Presentation

The table below summarizes the expected chemical shifts derived from the self-validating 2D NMR workflow. Note that the two gluconoyl moieties exhibit slight chemical shift non-equivalence due to the chiral environment of the L-lysine core.

Table 1: Representative 1H and 13C NMR Assignments ( D2​O , 310 K, 600 MHz)

MoietyPosition 13C Shift (ppm) 1H Shift (ppm)Multiplicity / Phase (HSQC)
L-Lysine Core C1 (COOH)177.5-C (quaternary)
C2 ( α )54.24.25CH (positive)
C3 ( β )31.01.75, 1.90 CH2​ (negative)
C4 ( γ )23.11.45 CH2​ (negative)
C5 ( δ )29.51.55 CH2​ (negative)
C6 ( ϵ )40.23.22 CH2​ (negative)
N2-Gluconoyl C1' (C=O)175.1-C (quaternary)
C2'74.34.32CH (positive)
C3'71.54.05CH (positive)
C4'72.83.75CH (positive)
C5'71.83.82CH (positive)
C6'63.53.65, 3.85 CH2​ (negative)
N6-Gluconoyl C1'' (C=O)174.6-C (quaternary)
C2''74.14.30CH (positive)
C3''71.44.02CH (positive)
C4''72.63.73CH (positive)
C5''71.73.80CH (positive)
C6''63.43.63, 3.83 CH2​ (negative)
Conclusion

The structural elucidation of N2,N6-Di-D-gluconoyl-L-lysine demands a strategic approach to overcome spectral crowding caused by its highly hydroxylated nature. By utilizing VT-NMR to manage solvent interference[2], and leveraging multiplicity-edited HSQC alongside long-range HMBC correlations, the regiochemistry of the di-amidation can be unambiguously confirmed. This self-validating protocol ensures high scientific integrity for downstream applications in drug development, cosmetics, and materials science.

References
  • Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. nih.gov. 1

  • Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. unina.it. 2

  • Nuclear Magnetic Resonance Studies of Lysine-Vasopressin: Structural Constraints. nih.gov.3

  • Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. mdpi.com. 4

Sources

Application Note: Fluorescent Labeling Strategies for N2,N6-Di-D-gluconoyl-L-lysine in Advanced Imaging Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N2,N6-Di-D-gluconoyl-L-lysine (CAS No. 94071-02-0) is a highly hydrophilic, biocompatible lysine derivative characterized by the acylation of both its α- (N2) and ε- (N6) amino groups with D-gluconic acid[1]. Due to its unique structural topology, it serves as a valuable scaffold in drug delivery systems, cosmetic formulations, and surfactant chemistry.

To track the biodistribution, cellular uptake, and intracellular trafficking of this compound, robust fluorescent labeling is required. However, because both primary amines of the L-lysine core are covalently blocked by the gluconoyl groups, conventional amine-reactive labeling strategies (e.g., direct use of NHS-ester dyes) are ineffective. Instead, functionalization must target either the free C-terminal carboxylic acid or the hydroxyl-rich gluconoyl moieties[2]. This application note details two orthogonal, self-validating protocols to achieve high-efficiency fluorescent conjugation.

Chemical Anatomy & Labeling Causality

As a Senior Application Scientist, selecting the correct bioconjugation handle requires balancing labeling efficiency with the preservation of the molecule's native biological activity.

Strategy A: Carboxylate Activation (Precision Labeling)
  • Target: The free C-terminal carboxylic acid of the L-lysine core.

  • Mechanism: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) are used to convert the carboxylate into an amine-reactive Sulfo-NHS ester. This intermediate is then reacted with an amine-functionalized fluorophore (e.g., Cy5-Amine)[3].

  • Causality & Logic: EDC alone forms an O-acylisourea intermediate that is highly unstable and prone to rapid hydrolysis in aqueous media. The addition of Sulfo-NHS converts this transient state into a significantly more stable Sulfo-NHS ester (extending its half-life from seconds to hours at pH 7.0). This allows for a highly efficient two-step coupling process that minimizes off-target hydrolysis and ensures a precise 1:1 fluorophore-to-scaffold stoichiometry[4].

Strategy B: Vicinal Diol Oxidation (High-Density Labeling)
  • Target: The vicinal diols on the D-gluconoyl arms.

  • Mechanism: Sodium periodate (NaIO₄) selectively cleaves the carbon-carbon bonds of the vicinal diols to generate reactive aldehyde groups, which are subsequently conjugated to hydrazide-functionalized fluorophores.

  • Causality & Logic: This method allows for the incorporation of multiple fluorophores per lysine molecule, significantly amplifying the fluorescent signal for low-abundance tracking. However, because it cleaves the gluconoyl rings, it alters the native structure of the compound, which must be controlled for in downstream receptor-binding assays.

Mandatory Visualization: Workflows & Pathways

ReactionPathway A N2,N6-Di-D-gluconoyl-L-lysine (Free Carboxylate) B EDC / Sulfo-NHS Activation (pH 6.0) A->B Add Reagents C Sulfo-NHS Ester Intermediate B->C 15-30 min D Amine-Fluorophore (pH 7.5-8.5) C->D Nucleophilic Attack E Fluorescently Labeled Conjugate D->E 2 hours, RT

Workflow for the EDC/Sulfo-NHS mediated fluorescent labeling of the C-terminal carboxylate.

ImagingPipeline A Fluorescent Probe Formulation B In Vitro Cell Incubation (e.g., HeLa, HepG2) A->B C Endocytosis & Cellular Uptake B->C D Endosomal Trafficking C->D E Confocal Laser Scanning Microscopy D->E F Image Quantification & Analysis E->F

Cellular imaging pipeline tracking the endocytosis and trafficking of the labeled conjugate.

Step-by-Step Experimental Protocols

Protocol A: Two-Stage EDC/Sulfo-NHS Coupling (Recommended)

This protocol is designed as a self-validating system. By strictly controlling the pH shifts, we ensure that activation and conjugation occur at their respective thermodynamic optima[5].

Step 1: Carboxylate Activation

  • Dissolve 5 mg of N2,N6-Di-D-gluconoyl-L-lysine (~10 µmol) in 500 µL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Causality: MES is utilized because it lacks primary amines and carboxylates that would compete in the EDC coupling reaction. The slightly acidic pH optimizes EDC stability and reactivity[3].

  • Add a 10-fold molar excess of EDC (19.1 mg) and a 25-fold molar excess of Sulfo-NHS (54.2 mg) to the solution.

  • Incubate the reaction at room temperature (RT) for 15–30 minutes with continuous agitation.

Step 2: Fluorophore Conjugation

  • Adjust the pH of the reaction mixture to 7.5–8.0 using 1 M NaOH or by adding 100 µL of 1 M Sodium Bicarbonate buffer.

    • Causality: The primary amine on the incoming fluorophore must be unprotonated (free base form) to act as a strong nucleophile. At pH < 7.0, the amine is protonated (-NH₃⁺) and non-reactive[4].

  • Add 1.2 equivalents (~12 µmol) of an amine-functionalized fluorophore (e.g., Cy5-Amine or Alexa Fluor 488-Amine) dissolved in anhydrous DMSO.

  • Protect from light and incubate for 2 hours at RT.

Step 3: Quenching & Purification (Self-Validation)

  • Add hydroxylamine (final concentration 10 mM) to quench unreacted Sulfo-NHS esters. This prevents off-target crosslinking to cellular proteins during downstream imaging assays.

  • Purify the labeled conjugate using size-exclusion chromatography (e.g., Sephadex G-10) or reverse-phase HPLC to remove free dye and EDC byproducts.

  • Validate the conjugate via LC-MS to confirm the expected mass shift corresponding to the addition of the fluorophore.

Protocol B: Periodate Oxidation and Hydrazide Conjugation

Step 1: Oxidation

  • Dissolve 5 mg of N2,N6-Di-D-gluconoyl-L-lysine in 500 µL of 0.1 M Sodium Acetate buffer (pH 5.5).

  • Add Sodium Periodate (NaIO₄) to a final concentration of 10 mM. Incubate in the dark for 30 minutes at 4°C to generate aldehydes.

  • Quench excess NaIO₄ by adding 15 µL of glycerol and incubating for 10 minutes.

Step 2: Conjugation

  • Add a hydrazide-functionalized fluorophore (e.g., Fluorescein-5-thiosemicarbazide) in a 5-fold molar excess.

  • Incubate for 2 hours at RT. The hydrazide reacts with the newly formed aldehydes to form a stable hydrazone linkage.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for both labeling strategies, allowing researchers to choose the optimal path based on their imaging requirements.

ParameterStrategy A: EDC/NHS CouplingStrategy B: Periodate Oxidation
Target Functional Group C-terminal Carboxylic AcidVicinal Diols (D-gluconoyl arms)
Reactive Dye Required Amine-functionalized (e.g., Cy5-NH₂)Hydrazide-functionalized
Optimal Activation pH pH 5.5 – 6.0 (MES Buffer)pH 5.5 (Acetate Buffer)
Optimal Conjugation pH pH 7.5 – 8.5pH 5.0 – 7.0
Stoichiometry (Dye:Lysine) 1 : 1 (Precision labeling)> 1 : 1 (Amplified signal)
Structural Preservation High (Gluconoyl arms intact)Low (Ring cleavage occurs)
Primary Application Receptor binding, precise trackingBulk biodistribution, high-contrast imaging

References

  • National Institutes of Health (PMC). "Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes." Methods Enzymol. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N2,N6-Di-D-Gluconoyl-L-Lysine Protein Incorporation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced protein bioconjugation and post-translational modification (PTM) engineering. This guide is specifically designed for drug development professionals and molecular biologists seeking to optimize the controlled in vitro incorporation of N2,N6-Di-D-gluconoyl-L-lysine into recombinant proteins.

While N-terminal gluconoylation is frequently observed as a spontaneous, often unwanted PTM in Escherichia coli expression systems due to the accumulation of 6-phosphogluconolactone[1], driving this reaction to a controlled, dual-modified state (N2,N6-di-gluconoylation) requires precise manipulation of reaction kinetics, pH, and thermodynamic stability.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why do I observe a +178 Da mass shift instead of the expected +356 Da for N2,N6-Di-D-gluconoyl-L-lysine? A: A +178 Da shift indicates mono-gluconoylation, which occurs almost exclusively at the α -amine (N2) of the N-terminal lysine. This is a kinetic limitation driven by pKa differentials. The α -amine has a relatively low pKa (~7.5), making it a potent nucleophile at physiological pH. In contrast, the ϵ -amine (N6) of the lysine side chain has a pKa of ~10.5[2]. At pH 7.4, the ϵ -amine is predominantly protonated ( NH3+​ ) and lacks the nucleophilicity required to attack the electrophilic carbonyl of D-glucono- δ -lactone (GDL)[3]. Actionable Fix: To force the N6 modification and achieve the +356 Da di-gluconoylated state, increase the reaction pH to 8.5–9.0 to partially deprotonate the ϵ -amine, and increase the GDL concentration to 200–500 molar equivalents to drive the equilibrium via mass action.

Q: My di-gluconoylated protein conjugate is unstable and slowly reverts to the unmodified form during storage. How can I prevent this? A: Gluconoylation via GDL is a non-enzymatic, reversible reaction. The resulting amide bond is susceptible to spontaneous hydrolysis in aqueous environments, which releases gluconic acid and regenerates the free amine[2]. Actionable Fix: Implement "diol-masking." By performing the reaction in, or exchanging the final product into, a borate buffer (e.g., 50–250 mM sodium borate), the borate ions form a stable borate-diol ester complex with the adjacent hydroxyl groups of the gluconoyl moiety. This structural lock sterically and electronically inhibits the hydrolysis of the amide bond, effectively rendering the N2,N6-di-gluconoylation irreversible[2].

Q: During the in vitro GDL addition, my protein precipitates. What is causing this? A: GDL rapidly hydrolyzes into gluconic acid in water. If your reaction buffer lacks sufficient buffering capacity, this rapid hydrolysis will drastically drop the pH of your solution. If the pH crosses the isoelectric point (pI) of your recombinant protein, it will precipitate. Furthermore, a drop in pH immediately halts the N6-gluconoylation by re-protonating the ϵ -amine. Actionable Fix: Use a high-capacity buffer (e.g., 250 mM Sodium Borate) and continuously monitor the pH during GDL addition. Titrate with 1M NaOH dropwise to maintain the target pH > 8.5.

Pathway NLys N-terminal Lysine (Free N2 & N6 Amines) GDL1 GDL Addition pH 7.5 NLys->GDL1 Mono N2-Mono-Gluconoyl (+178 Da) GDL1->Mono GDL2 GDL Addition pH 8.5-9.0 Mono->GDL2 Di N2,N6-Di-Gluconoyl (+356 Da) GDL2->Di Borate Borate Buffer Diol-Masking Di->Borate Stable Stable Di-Conjugate (Hydrolysis Blocked) Borate->Stable

Reaction pathway for N2,N6-Di-D-gluconoylation of N-terminal lysine and borate stabilization.

Part 2: Quantitative Data & Optimization Matrix

To successfully transition from mono- to di-gluconoylation, environmental parameters must be strictly controlled. Use the following optimization matrix to benchmark your experimental setup.

Table 1: Environmental Optimization Matrix for Gluconoyl-L-Lysine Incorporation

ParameterN2-Mono-Gluconoylation TargetN2,N6-Di-Gluconoylation TargetMechanistic Rationale
pH 7.0 – 7.58.5 – 9.0Higher pH deprotonates the ϵ -amine (pKa ~10.5) for nucleophilic attack.
GDL Equivalents 10 – 50x200 – 500xHigh molar excess drives the thermodynamically unfavorable N6 modification.
Buffer System 100 mM HEPES250 mM Sodium BorateBorate masks the diol, preventing hydrolysis of the di-conjugate.
Temperature 4°C20°C (Room Temp)Increased kinetic energy overcomes the activation barrier for ϵ -amine modification.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The built-in pH monitoring and mass spectrometry checkpoints ensure that causality is established at every phase of the N2,N6-di-gluconoylation workflow.

Step-by-Step Methodology: In Vitro N2,N6-Di-Gluconoylation

Phase 1: Preparation & Equilibration

  • Buffer Exchange: Dialyze or use a spin-column to exchange your purified N-terminal Lysine protein (target concentration: 1–5 mg/mL) into 250 mM Sodium Borate buffer, pH 8.5.

    • Validation Check: Measure the final protein solution pH. It must be 8.5 to ensure ϵ -amine availability.

  • GDL Activation: Immediately prior to use, prepare a 1M stock of D-glucono- δ -lactone (GDL) in LC-MS grade water. Do not store this solution, as GDL hydrolyzes rapidly.

Phase 2: Conjugation & Active Monitoring 3. Reaction Initiation: Add 300 molar equivalents of the 1M GDL stock to the protein solution. Incubate at 20°C with gentle agitation. 4. Active pH Clamping (Critical): Monitor the pH continuously for the first 30 minutes. As GDL hydrolyzes to gluconic acid, the pH will drop. Titrate dropwise with 1M NaOH to clamp the pH between 8.5 and 8.8.

  • Causality: Failing to clamp the pH will result in reaction arrest at the mono-gluconoylated state.

Phase 3: Quenching & Validation 5. Stabilization: After 2 hours, the high concentration of borate in the buffer will automatically initiate diol-masking, locking the newly formed N2,N6-di-gluconoyl bonds. 6. LC-MS/MS Validation: Analyze an aliquot via intact protein LC-MS.

  • Validation Check: You must observe a mass shift of exactly +356 Da relative to the unmodified protein. A shift of +178 Da indicates incomplete N6 modification (return to Phase 2 and increase pH/GDL).

Workflow Step1 1. Buffer Exchange Equilibrate to 250 mM Borate (pH 8.5) Step3 3. Conjugation Reaction Add 200-500 eq GDL, incubate at 20°C Step1->Step3 Step2 2. GDL Preparation Prepare fresh 1M GDL in H2O Step2->Step3 Step4 4. pH Monitoring Validate pH > 8.0, adjust with 1M NaOH Step3->Step4 Step5 5. Quenching & LC-MS Validate +356 Da Shift Step4->Step5

Self-validating workflow for in vitro di-gluconoylation of recombinant proteins.

References

  • Title: The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins. Source: PubMed Central (PMC). URL: [Link]

  • Title: Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli. Source: PubMed Central (PMC). URL: [Link]

  • Title: N-Terminal Modification of Gly-His-tagged Proteins with Azidogluconolactone. Source: BioPharmaSpec / ChemBioChem. URL: [Link]

Sources

Technical Support Center: Troubleshooting N2,N6-Di-D-Gluconoyl-L-Lysine Modifications

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights and Mitigation Strategies for Non-Specific Binding

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals resolve one of the most frustrating, yet frequently overlooked, artifacts in recombinant protein expression: gluconoylation .

Specifically, we will address the severe non-specific binding issues caused by N2,N6-Di-D-gluconoyl-L-lysine modifications—a state where both the α -amine (N2) and ϵ -amine (N6) of a lysine residue are covalently modified by D-gluconic acid.

Part 1: Mechanistic Overview & Causality

What causes N2,N6-Di-D-gluconoyl-L-lysine modification? When recombinant proteins are expressed in Escherichia coli—particularly the widely used BL21(DE3) strain—they are exposed to the cellular metabolome. BL21(DE3) lacks the enzyme 6-phosphogluconolactonase (PGL), leading to an intracellular accumulation of 6-phosphoglucono-1,5-lactone (6-PGLac), a highly reactive electrophile from the pentose phosphate pathway[1]. This lactone spontaneously reacts with nucleophilic primary amines on your protein, primarily the N-terminal α -amine and the ϵ -amines of internal lysine residues[2]. Following host-cell phosphatase activity, the phosphate is cleaved, leaving a bulky, neutral gluconoyl group (+178 Da per addition)[2].

Why does this cause non-specific binding? The di-gluconoylation of a lysine residue fundamentally alters the biophysical profile of the local protein surface through two distinct mechanisms:

  • Electrostatic Disruption: The conversion of basic primary amines into neutral amides strips the protein of localized positive charges. This lowers the isoelectric point (pI) and destroys native electrostatic interactions, such as the specific binding of basic domains to negatively charged lipid membranes (e.g., PIP2)[3].

  • Polyol-Mediated "Stickiness": A single di-gluconoylated lysine introduces 10 hydroxyl groups (5 per gluconoyl moiety). This creates a highly hydrophilic, carbohydrate-like "sticky patch" of 1,2-cis-diols. This patch engages in rampant non-specific hydrogen bonding with assay surfaces, off-target proteins, and chromatography matrices (especially boronate or carbohydrate-affinity resins)[4].

Part 2: Troubleshooting FAQs

Q1: I am seeing unexpected protein loss and altered retention times during Ion Exchange Chromatography (IEX). Could di-gluconoylation be the culprit? A1: Yes. The loss of up to two positive charges per modified lysine significantly lowers the local pI of the protein. This causes the modified sub-population to elute earlier on cation exchange (CEX) columns or bind non-specifically to anion exchange (AEX) columns. If your mass spectrometry (LC-MS) data shows a +356 Da mass shift (two +178 Da additions), N2,N6-di-gluconoylation is occurring.

Q2: My purified protein shows high non-specific background noise in SPR and ELISA. How do I rescue the assay without re-expressing the protein? A2: The non-specific background is likely driven by the polyol (diol) patches interacting with the dextran matrix of SPR chips or the polystyrene of ELISA plates. You can chemically mask these diols in vitro by adding borate to your assay buffers. Boric acid forms reversible borate-diol esters with the 1,2-cis-diols of the gluconoyl groups, effectively shielding the sticky patch and restoring specific binding dynamics[4].

Q3: Does the choice of expression media impact the rate of this modification? A3: Drastically. Expression in M9 minimal media forces the bacteria to rely heavily on the high concentrations of supplemented glucose, which drives flux through the pentose phosphate pathway and maximizes 6-PGLac accumulation[2]. Switching to a rich media like LB broth reduces this metabolic bottleneck.

Part 3: Quantitative Data & Expression Optimization

To minimize N2,N6-Di-D-gluconoyl-L-lysine formation, you must optimize your upstream expression conditions. The table below summarizes the causality between expression parameters and gluconoylation rates.

Expression ConditionHost StrainMedia TypeEst. Gluconoylation RateMechanistic Rationale
Standard Minimal BL21(DE3)M9 MinimalHigh (40 - 45%) High glucose drives pentose phosphate pathway; lack of PGL causes massive 6-PGLac accumulation[2].
Standard Rich BL21(DE3)LB BrothModerate (~25%) Lower free glucose reduces metabolic flux through the pentose phosphate pathway[2].
Metabolically Engineered BL21(DE3) + PGLAnyMinimal (< 5%) Co-expressed PGL rapidly hydrolyzes 6-PGLac into safe 6-phosphogluconic acid before it can react with lysines[1].
Part 4: Self-Validating Experimental Protocols
Protocol A: In Vivo Prevention via Metabolic Engineering (PGL Co-expression)

This protocol prevents the modification at the source by repairing the metabolic defect in BL21(DE3).

  • Plasmid Co-Transformation: Co-transform your E. coli BL21(DE3) cells with your primary expression vector and a secondary compatible plasmid (e.g., pECO-1pgl) encoding Pseudomonas aeruginosa phosphogluconolactonase (PGL)[1].

  • Expression: Grow the culture in LB or fed-batch media. Induce expression of both your target protein and PGL simultaneously.

  • Self-Validation Step (LC-MS): Purify the protein and perform intact mass spectrometry. Compare the spectra against a control expression lacking the PGL plasmid.

    • Validation Criteria: The engineered batch must show an absence of the +178 Da and +356 Da mass peaks, confirming the successful suppression of the electrophilic lactone.

Protocol B: In Vitro Diol-Masking to Rescue Non-Specific Binding

If you cannot re-express the protein, use this protocol to mask the di-gluconoylated lysines during downstream assays.

  • Buffer Preparation: Prepare your standard assay buffer (e.g., HEPES or Tris, pH 7.5) and supplement it with 50 mM Boric Acid or 5 mM 2-formylphenylboronic acid [4].

  • Incubation: Dialyze or incubate your modified protein in the borate buffer for 1 hour at room temperature. The borate will spontaneously form cyclic esters with the cis-diols of the gluconoyl groups.

  • Self-Validation Step (SPR/ELISA Control): Run your binding assay (e.g., Surface Plasmon Resonance) using two flow cells: one with standard buffer and one with the borate-supplemented buffer.

    • Validation Criteria: The borate condition must show a significant reduction in baseline drift and non-specific matrix binding compared to the standard buffer, proving the polyol patches have been successfully masked.

Part 5: Pathway & Mitigation Visualization

The following diagram illustrates the biochemical flow of lactone accumulation, the resulting lysine modification, and the two primary interventions (Metabolic Engineering and Borate Masking).

G G6P Glucose-6-Phosphate (Pentose Phosphate Pathway) Lactone 6-Phosphoglucono-1,5-lactone (Reactive Electrophile) G6P->Lactone G6P Dehydrogenase Acid 6-Phosphogluconic Acid (Safe Metabolite) Lactone->Acid PGL Intervention (Metabolic Engineering) ModProtein N2,N6-Di-D-gluconoyl-L-lysine Modified Protein Lactone->ModProtein Spontaneous Reaction PGL Phosphogluconolactonase (PGL) (Hydrolysis) Protein Native Protein (Free N2 / N6 Amines) Protein->ModProtein Spontaneous Reaction Binding Non-Specific Binding (Polyol Interactions & Altered pI) ModProtein->Binding Loss of (+) Charge Addition of cis-diols Rescued Rescued Protein (Specific Binding Restored) Binding->Rescued Borate Ester Formation Masking Borate Buffer Addition (Diol Masking) Masking->Rescued

Mechanism of lysine gluconoylation and strategies for metabolic prevention and chemical masking.

References
  • A surprising modification lowers the lipid binding affinity of a membrane trafficking protein Source: ASBMB Today (2021) URL:[Link]

  • Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli Source: Applied and Environmental Microbiology / PubMed Central (2008) URL:[Link]

  • The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins Source: Journal of Biomolecular NMR / PubMed Central (2019) URL:[Link]

  • N-Terminal Modification of Gly-His-tagged Proteins with Azidogluconolactone Source: ChemBioChem / BioPharmaSpec (2021) URL:[Link]

Sources

Technical Support Center: N2,N6-Di-D-gluconoyl-L-lysine Stability & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing formulation challenges with complex sugar-amino acid conjugates. N2,N6-Di-D-gluconoyl-L-lysine is a unique amphiphilic molecule; its L-lysine core provides a structural backbone, while its two D-gluconoyl groups offer highly hydrophilic, hydrogen-bonding polyhydroxyl chains.

While these properties make it highly valuable for hydrogelation and drug delivery, they also introduce specific vulnerabilities during long-term storage. This guide is designed to troubleshoot common degradation issues, explain the mechanistic causality behind them, and provide field-proven, self-validating protocols to ensure the integrity of your compound.

Troubleshooting & FAQs

Q1: Why does my N2,N6-Di-D-gluconoyl-L-lysine solution spontaneously form a gel during storage, and how can I prevent it?

The Causality: The spontaneous gelation of this compound is not a chemical degradation, but a physical state change driven by supramolecular self-assembly. L-lysine derivatives are potent low-molecular-weight hydrogelators capable of gelling water at concentrations below 1 wt%[1]. The multiple hydroxyl groups on the D-gluconoyl moieties form an extensive, highly ordered intermolecular hydrogen-bond network. Over time, these networks self-assemble into nanoscaled fibrous structures that entrap water molecules, transitioning your liquid sample into a rigid hydrogel[2]. The Solution: To prevent premature self-assembly, the compound should be stored as a lyophilized solid. If aqueous storage is absolutely mandatory for your workflow, you must maintain the concentration strictly below its critical gelation concentration (CGC) and store it at 4 °C to reduce the kinetic energy that facilitates fiber elongation.

Q2: I am detecting free L-lysine and D-gluconate in my stored samples over time. What is driving this degradation?

The Causality: You are observing the hydrolysis of the amide bonds that link the gluconoyl moieties to the alpha (N2) and epsilon (N6) amino groups of the lysine core. Gluconamides are inherently susceptible to hydrolysis, a reaction heavily catalyzed by elevated temperatures and pH extremes[3]. Studies on gluconoylated peptides demonstrate that this amide bond slowly hydrolyzes to yield a free amine and gluconate within a matter of days at pH 4.7–7.5 when kept at room temperature or 310 K[4]. The Solution: Minimize the time the compound spends in an aqueous state. When in solution, buffer the pH strictly to 6.0 and keep the sample chilled. For long-term preservation, completely remove water via lyophilization to halt hydrolytic pathways.

Q3: How hygroscopic is this compound, and how does moisture affect its solid-state stability?

The Causality: The polyhydroxyl nature of the D-gluconoyl groups makes the lyophilized powder highly hygroscopic. If exposed to ambient humidity, the powder absorbs moisture, which lowers the glass transition temperature ( Tg​ ) of the solid. This increases molecular mobility and creates localized micro-aqueous environments where solid-state amide hydrolysis can occur over time. The Solution: Always store the powder in tightly sealed, airtight containers backfilled with an inert gas (Argon or Nitrogen) and include a high-capacity desiccant.

Mechanistic Pathways of Degradation

G A N2,N6-Di-D-gluconoyl-L-lysine (Aqueous Monomer) B Intermolecular H-Bonding (Polyhydroxyl chains) A->B Conc. > 1 wt% D Elevated Temp / pH Extremes A->D Prolonged Storage C Supramolecular Hydrogel (Nanoscaled Fibers) B->C Self-Assembly E Amide Bond Hydrolysis D->E F Free L-Lysine E->F G D-Gluconate E->G

Fig 1. Competing pathways of supramolecular gelation and amide hydrolysis in aqueous environments.

Quantitative Stability Data

To assist in experimental planning, the table below summarizes the degradation kinetics and physical stability thresholds of gluconamides based on environmental conditions.

Table 1: Stability Profile and Degradation Kinetics of Gluconamides

Storage ConditionTemperatureObserved Stability / Half-LifePrimary Degradation Mechanism
Aqueous, pH 4.7–6.537 °C (310 K)< 5 daysRapid amide hydrolysis to gluconate[4]
Aqueous, pH 7.525 °C (298 K)~ 7 daysModerate amide hydrolysis[4]
Aqueous, pH 6.04 °C> 3 monthsChemically stable, prone to gelation[1]
Lyophilized Solid-20 °C> 2 yearsNegligible degradation (if kept anhydrous)

Experimental Protocols: Optimal Lyophilization and Storage Workflow

To guarantee the long-term stability of N2,N6-Di-D-gluconoyl-L-lysine, you must transition the compound from a vulnerable aqueous state to an inert solid state. The following self-validating protocol ensures complete moisture removal without inducing thermal degradation.

Step 1: Sterile Filtration and Concentration Control

  • Action: Dissolve the compound in ultrapure water at a concentration strictly below 0.5 wt%. Pass the solution through a 0.22 µm PES membrane filter.

  • Causality: Keeping the concentration below the critical gelation concentration prevents premature fiber assembly[1]. Filtration removes microbial contaminants that readily metabolize the sugar moieties.

  • Validation Check: The filtrate must remain optically clear with no detectable increase in viscosity.

Step 2: Flash Freezing

  • Action: Submerge the filtered solution vials in liquid nitrogen (LN2) until completely frozen.

  • Causality: Slow freezing allows localized concentration gradients to form as ice crystals grow, pushing the compound into micro-pockets where it exceeds the gelation threshold and aggregates. Flash freezing traps the molecules in a homogenous, amorphous state.

  • Validation Check: The frozen plug should be uniform and opaque, without visible striations or phase separation.

Step 3: Primary Drying (Sublimation)

  • Action: Lyophilize at -40 °C under high vacuum (< 100 mTorr) for 24-48 hours.

  • Causality: Removes bulk unbound water via sublimation. The low temperature prevents the amorphous cake from collapsing or undergoing liquid-state hydrolysis.

  • Validation Check: The vacuum pressure should stabilize at a baseline level, indicating the cessation of active sublimation.

Step 4: Secondary Drying (Desorption)

  • Action: Gradually ramp the shelf temperature to 20 °C and maintain for 12 hours.

  • Causality: The D-gluconoyl groups tightly bind residual water via hydrogen bonding. Secondary drying provides the thermal energy required to desorb this bound water, which would otherwise facilitate solid-state amide hydrolysis over time[4].

  • Validation Check: Conduct a Karl Fischer titration on a sacrificial vial; residual moisture must be < 1%.

Step 5: Inert Atmosphere Sealing

  • Action: Backfill the lyophilizer chamber with high-purity Argon gas before stoppering the vials with PTFE-lined caps.

  • Causality: Argon displaces atmospheric oxygen and moisture, preventing oxidative degradation of the polyol chains and hygroscopic water absorption.

  • Validation Check: A negative pressure check or headspace oxygen analysis confirms seal integrity.

G S1 1. Sterile Filtration S2 2. Flash Freezing (LN2) S1->S2 S3 3. Primary Drying (-40°C) S2->S3 S4 4. Secondary Drying (20°C) S3->S4 S5 5. Argon Backfill & Seal S4->S5

Fig 2. Self-validating lyophilization workflow to ensure long-term stability of the compound.

Sources

Addressing solubility issues of N2,N6-Di-D-gluconoyl-L-lysine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N2,N6-Di-D-gluconoyl-L-lysine. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.

N2,N6-Di-D-gluconoyl-L-lysine is a highly functionalized molecule, featuring a central L-lysine core with two D-gluconoyl moieties attached to its amino groups. The presence of numerous hydroxyl groups from the gluconoyl units suggests high polarity and theoretical water solubility. However, researchers often encounter practical difficulties in achieving clear, stable solutions in standard aqueous buffers. This guide will walk you through a logical, step-by-step process to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries.

Q1: My N2,N6-Di-D-gluconoyl-L-lysine powder is not dissolving in my neutral phosphate-buffered saline (PBS, pH 7.4). What is the most likely reason?

The most probable cause is the molecule's charge state at neutral pH. The compound possesses a free carboxylic acid group on its lysine backbone. Near its isoelectric point (pI)—the pH at which the molecule has a net-zero charge—solubility is typically at its minimum.[1][2][3] This is due to strong intermolecular hydrogen bonding and electrostatic interactions that favor the solid, crystalline state over dissolution.

Q2: What is the first and most effective step I should take to dissolve the compound?

The primary and most effective method is to adjust the pH of your solvent. By preparing a stock solution in a slightly alkaline buffer (e.g., pH 8.5-9.5), you deprotonate the carboxylic acid group, giving the molecule a net negative charge. This charge repulsion between molecules helps to break up the crystal lattice and promotes favorable interactions with water, significantly enhancing solubility.[1][4]

Q3: Can I gently heat the solution or use a sonicator to aid dissolution?

Yes, these are excellent secondary steps. Applying gentle heat (e.g., to 37°C) or using a bath sonicator introduces energy that can help overcome the kinetic barrier of dissolution.[5][6] These methods are particularly useful if the dissolution rate is slow. However, they should be used in conjunction with proper pH adjustment and with caution to avoid potential degradation if your molecule is thermally sensitive. Always start with brief periods of sonication or minimal heating.

Q4: I need to use the compound in a biological assay that is sensitive to pH. How can I use pH adjustment?

The recommended strategy is to first prepare a concentrated stock solution at an alkaline pH where the compound dissolves readily. You can then add a small volume of this stock solution to your final, larger volume of assay buffer. The buffering capacity of your final assay system will typically bring the pH to the desired level. Always verify the final pH of your working solution before starting your experiment.

Q5: Should I use an organic co-solvent like DMSO to dissolve the compound?

Using a strong organic solvent like Dimethyl sulfoxide (DMSO) should be considered a final option.[7] While effective for many hydrophobic compounds, N2,N6-Di-D-gluconoyl-L-lysine is fundamentally polar. If pH adjustment fails, a more biocompatible, polar co-solvent may be a better choice.[8][9] Furthermore, DMSO can be detrimental to many biological systems, so its concentration must be carefully controlled.[7][10]

Section 2: In-Depth Troubleshooting Guide

If the initial FAQ steps are insufficient, this guide provides a systematic workflow to diagnose and solve persistent solubility issues. The process is designed to be logical, starting with the most common and least disruptive techniques.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for addressing solubility challenges with N2,N6-Di-D-gluconoyl-L-lysine.

G start Compound Insoluble in Neutral Buffer check_kinetic Is dissolution slow or is it precipitation? start->check_kinetic kinetic_aid Apply Kinetic Aids: - Gentle Warming (37°C) - Sonication check_kinetic->kinetic_aid  Slow Dissolution ph_adjust Primary Strategy: pH Adjustment check_kinetic->ph_adjust Precipitation   kinetic_aid->ph_adjust prepare_stock Prepare concentrated stock in alkaline buffer (e.g., 10mM Tris, pH 9.0) ph_adjust->prepare_stock check_dissolved_ph Does it dissolve? prepare_stock->check_dissolved_ph cosolvent Secondary Strategy: Introduce Co-solvent check_dissolved_ph->cosolvent No success Success: Solution Prepared check_dissolved_ph->success Yes screen_cosolvent Screen biocompatible co-solvents (See Table 1) Start with low % (e.g., 2-5%) cosolvent->screen_cosolvent check_dissolved_co Does it dissolve? screen_cosolvent->check_dissolved_co check_dissolved_co->success Yes contact Consult Technical Support for advanced formulation check_dissolved_co->contact No

Caption: Troubleshooting workflow for solubilizing N2,N6-Di-D-gluconoyl-L-lysine.

Step 1: The Primary Strategy - pH Adjustment

The Underlying Principle: The solubility of amino acid derivatives is highly dependent on pH.[4][11] N2,N6-Di-D-gluconoyl-L-lysine has an ionizable carboxyl group from its lysine component. At a pH below its pKa, this group is protonated (COOH), and at a pH above its pKa, it is deprotonated (COO-). By raising the pH of the solvent well above the pKa of the carboxyl group (typically pKa ≈ 2.2 for the alpha-carboxyl), you ensure the molecule carries a net negative charge, which dramatically increases its solubility in water.

Experimental Protocol: Solubilization via pH Adjustment

  • Select an Alkaline Buffer: Choose a buffer system with a buffering range suitable for your target stock solution pH. A 10-50 mM Tris-HCl buffer is a common choice.

  • Prepare the Buffer: Prepare the chosen buffer and adjust its pH to between 8.5 and 9.5 using NaOH or HCl.

  • Weigh the Compound: Accurately weigh the required amount of N2,N6-Di-D-gluconoyl-L-lysine to make a concentrated stock solution (e.g., 10-100 mM). Working with a higher concentration stock is often easier.

  • Dissolution: Slowly add the powdered compound to the alkaline buffer while vortexing or stirring. The compound should dissolve readily to form a clear solution. If dissolution is slow, proceed with gentle warming or brief sonication as described in the FAQs.

  • Final Use: Add the required volume of this concentrated stock solution to your final experimental buffer. Ensure the final concentration of the compound is correct and that the final pH of the working solution is verified.

Step 2: The Secondary Strategy - Co-solvents

The Underlying Principle: If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can be effective. Co-solvents work by reducing the polarity of the aqueous environment.[9] This can disrupt the strong intermolecular hydrogen bonding network of water, making it easier to solvate the solute.[] For a polar molecule like this, the goal is not to match a non-polar solvent but to modulate the solvent environment just enough to overcome aggregation.

Recommended Co-solvents: For most biological applications, it is critical to use biocompatible co-solvents that will not interfere with your assay.

Co-SolventTypical Starting ConcentrationMaximum Recommended Conc.Notes
Propylene Glycol (PG) 2-5% (v/v)20% (v/v)Generally well-tolerated in many cell-based assays.
Polyethylene Glycol 300/400 (PEG 300/400) 2-5% (v/v)25% (v/v)Common formulation excipient; can increase viscosity.[8]
Ethanol 1-2% (v/v)10% (v/v)Use with caution; can cause protein denaturation at higher concentrations.[13]
Glycerol 5-10% (v/v)30% (v/v)Often used as a protein stabilizer; can significantly increase viscosity.[2]

Experimental Protocol: Co-solvent Screening

  • Prepare Buffer with Co-solvent: Begin with the optimized alkaline buffer from Step 1. Prepare several small aliquots of this buffer containing different co-solvents at a low concentration (e.g., 5% v/v).

  • Test Solubility: Attempt to dissolve your compound in each of the co-solvent-containing buffers to your desired stock concentration.

  • Observe and Optimize: Identify which co-solvent(s) improve solubility. If necessary, you can perform a titration to find the minimum concentration of the most effective co-solvent required to achieve a clear solution.

  • Validate in Assay: Always run a vehicle control (buffer with the co-solvent but without your compound) in your final experiment to ensure the co-solvent itself does not affect the assay outcome.

Section 3: Summary and Best Practices

  • Start with pH: Always assume that solubility issues with N2,N6-Di-D-gluconoyl-L-lysine are pH-dependent. Preparing a concentrated stock in a slightly alkaline buffer (pH 8.5-9.5) is the most effective first step.

  • Use Kinetic Aids: Gentle warming and sonication are useful tools to overcome slow dissolution rates but are not substitutes for correct pH.

  • Choose Co-solvents Wisely: If co-solvents are necessary, select biocompatible options like PEG 400 or propylene glycol and use the lowest effective concentration.

  • Always Verify: After preparing your final working solution by diluting the stock, always verify the final pH to ensure it is within the acceptable range for your experiment.

  • Document Everything: Keep detailed notes of the buffer composition, pH, co-solvent type and concentration, and any physical methods used to achieve dissolution. This will ensure reproducibility.

References

  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]

  • Thermott. (n.d.). Troubleshooting. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Tanaka, T., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

  • Alshehri, S., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. AAPS Open, 7(1), 13. [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7247-7254. [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. [Link]

  • Lisure, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 943-947. [Link]

  • Cytiva. (2025, March 20). Troubleshooting protein recovery issues. [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]

  • Chavez, M., et al. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. Pharmaceutics, 15(11), 2544. [Link]

  • ResearchGate. (n.d.). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. [Link]

  • Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. [Link]

  • Aon, J. C., et al. (2008). Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli. Applied and Environmental Microbiology, 74(4), 961-967. [Link]

  • Geoghegan, K. F., et al. (2019). The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins. Journal of Biomolecular NMR, 73(6-7), 281-288. [Link]

Sources

Minimizing side reactions during the synthesis of N2,N6-Di-D-gluconoyl-L-lysine.

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of N2,N6-Di-D-gluconoyl-L-lysine involves the dual amidation of L-lysine using D-glucono-1,5-lactone (GDL). While the reaction appears straightforward, researchers frequently encounter side reactions such as incomplete acylation, lactone hydrolysis, and Maillard-type browning. This guide provides mechanistic troubleshooting, optimized quantitative parameters, and a self-validating protocol to ensure high-yield synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my synthesis yielding primarily N6-mono-D-gluconoyl-L-lysine instead of the desired di-substituted product? Root Cause: The differential reactivity of L-lysine's two amino groups. The ε -amine (N6) is situated on a flexible alkyl chain, making it highly accessible and strongly nucleophilic once deprotonated. In contrast, the α -amine (N2) is sterically hindered by the adjacent carboxylate group. Consequently, the ε -amine reacts rapidly with GDL to form the mono-substituted intermediate. The subsequent reaction at the α -amine is the rate-limiting step. Solution: To drive the reaction to complete di-substitution, you must use an excess of GDL (at least 2.2 to 2.5 equivalents). Furthermore, the addition of a non-nucleophilic base (e.g., Triethylamine, TEA) is critical to fully deprotonate the α -amine, enhancing its nucleophilicity .

Q2: I observe a significant amount of unreacted D-gluconic acid and low amide yield. What is causing this? Root Cause: Competing hydrolysis. GDL is highly susceptible to ring-opening hydrolysis in the presence of water, yielding D-gluconic acid. Under the basic conditions required for aminolysis, this hydrolysis is accelerated. D-gluconic acid is a thermodynamic dead-end; its resonance-stabilized carboxylate anion will not react with amines without the addition of coupling reagents (e.g., EDC/NHS). Solution: The reaction must be performed in strictly anhydrous solvents (such as anhydrous methanol). If solvent-free conditions are preferred, mechanochemical synthesis (e.g., vibrational ball-milling) has been proven to facilitate the aminolysis of unprotected sugar lactones with stoichiometric precision, completely suppressing hydrolytic side reactions .

Q3: The reaction mixture turns brown during synthesis or workup. How can I prevent this degradation? Root Cause: Maillard-type browning and oligomerization. GDL is a carbohydrate derivative. Exposing it to primary amines at elevated temperatures (>60 °C) triggers complex browning pathways. Additionally, prolonged heating can cause the hydroxyl groups of the gluconoyl moiety to undergo intermolecular esterification (O-acylation). Solution: Maintain the reaction temperature between 35 °C and 45 °C. The aminolysis of lactones is exothermic; control the heat by adding GDL in small, sequential portions rather than a single bolus.

Section 2: Reaction Pathway Visualization

Pathway Lys L-Lysine (Free Base) Mono N6-Mono-gluconoyl Intermediate Lys->Mono + 1 eq GDL (Fast, ε-amine) GDL GDL (1,5-Lactone) GlucAcid D-Gluconic Acid (Dead End) GDL->GlucAcid Hydrolysis (Competes with Aminolysis) Di N2,N6-Di-D-gluconoyl- L-lysine Mono->Di + 1 eq GDL + Base (Slow, α-amine) Water H2O (Moisture) Water->GlucAcid

Reaction pathway of L-lysine amidation highlighting the competing hydrolysis of GDL.

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.

Solvent SystemBase AddedTemp (°C)GDL (Eq.)Major ProductYield (%)
Aqueous MethanolNone252.0N6-Mono-substituted & Gluconic Acid< 30%
Anhydrous MeOHTEA (2.5 eq)652.2Di-gluconoyl (High brown oligomers)~ 55%
Anhydrous MeOH TEA (2.5 eq) 40 2.5 N2,N6-Di-D-gluconoyl-L-lysine > 85%
Solvent-free (Milling)NaHCO3 (2.5 eq)252.2N2,N6-Di-D-gluconoyl-L-lysine> 90%

Section 4: Troubleshooting Workflow

Workflow Start Analyze Reaction Outcome Q1 High Mono-substituted Product? Start->Q1 Q2 High Gluconic Acid Formation? Start->Q2 Q3 Browning/Oligomers Observed? Start->Q3 A1 Increase GDL to >2.2 eq & Add Non-nucleophilic Base Q1->A1 Yes A2 Switch to Anhydrous Solvent (e.g., MeOH) Q2->A2 Yes A3 Lower Temp to <45°C & Control GDL Addition Q3->A3 Yes

Decision matrix for troubleshooting common side reactions during synthesis.

Section 5: Validated Step-by-Step Protocol

This protocol utilizes a self-validating colorimetric checkpoint to ensure the complete conversion of both primary amines, guaranteeing the structural integrity of the final product.

Materials Required:

  • L-Lysine hydrochloride (1.0 eq)

  • D-Glucono-1,5-lactone (GDL) (2.5 eq)

  • Anhydrous Methanol (Solvent)

  • Triethylamine (TEA) (2.5 eq)

  • Ninhydrin reagent solution (for validation)

Step-by-Step Methodology:

  • Preparation & Deprotonation: Suspend 10 mmol of L-lysine hydrochloride in 50 mL of anhydrous methanol under an inert nitrogen atmosphere. Add 25 mmol of Triethylamine (TEA) dropwise. Stir for 20 minutes at room temperature.

    • Causality: TEA neutralizes the hydrochloride salt and deprotonates the α -amine, rendering both amino groups strongly nucleophilic.

  • Controlled GDL Addition: Weigh out 25 mmol of GDL. Add the GDL to the stirring lysine solution in 5 equal portions over a period of 45 minutes.

    • Causality: Gradual addition prevents exothermic spikes, mitigating the risk of Maillard browning and O-acylation side reactions.

  • Incubation: Heat the reaction mixture to a gentle 40 °C and maintain stirring for 14–16 hours.

  • Self-Validation (Ninhydrin Test): Withdraw a 10 µL aliquot of the reaction mixture and spot it onto a silica TLC plate. Apply ninhydrin stain and heat gently.

    • Validation Check: If a purple spot appears, unreacted primary amines remain (incomplete reaction). Continue stirring for 2 hours. The reaction is only considered complete when the ninhydrin test is strictly negative (no color change).

  • Purification: Once validated, cool the mixture to 0 °C to induce precipitation of the N2,N6-Di-D-gluconoyl-L-lysine. Filter the white precipitate under vacuum. Wash the filter cake with 20 mL of cold, anhydrous ethanol to remove residual TEA and unreacted GDL. Dry the product under a high vacuum at 30 °C for 12 hours.

References

  • Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. "LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines." Synlett, 2008(2), 189-192. Available at:[Link]

  • Bil, A., Abdellahi, B. S. M., Pourceau, G., & Wadouachi, A. "Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones." Sustainable Chemistry, 2022, 3(3), 300-311. Available at:[Link]

Validation & Comparative

A Comparative Guide to Glycated Lysines: Synthetic Di-D-gluconoyl-L-lysine vs. Biological AGEs

Author: BenchChem Technical Support Team. Date: April 2026

As research in biomaterials and metabolic diseases accelerates, understanding the distinct properties of glycated lysines is critical. Glycation—the non-enzymatic modification of amino groups by sugars—yields a diverse array of compounds. In biological systems, this occurs via the Maillard reaction, producing Advanced Glycation End-products (AGEs) like N-ε-(Carboxymethyl)lysine (CML) and N-ε-(Carboxyethyl)lysine (CEL)[1]. Conversely, rational chemical synthesis allows for the creation of highly controlled glycated derivatives, such as N2,N6-Di-D-gluconoyl-L-lysine, which are engineered for specific functional applications like drug delivery and surface functionalization[2].

This guide objectively compares the chemical properties, formation mechanisms, and experimental utility of the synthetic N2,N6-Di-D-gluconoyl-L-lysine against naturally occurring AGE alternatives.

Chemical and Structural Comparison

While biological AGEs are typically characterized by secondary amine linkages resulting from Schiff base rearrangements, N2,N6-Di-D-gluconoyl-L-lysine features two stable amide (gluconamide) bonds. This structural difference fundamentally alters their physicochemical behavior. The ten hydroxyl groups on the di-gluconoyl derivative confer extreme hydrophilicity, making it an excellent candidate for preventing non-specific protein adhesion (protein corona) on nanoparticles[2]. In contrast, CML and CEL are moderately hydrophilic and serve as pathological biomarkers that bind to the Receptor for Advanced Glycation End-products (RAGE)[3].

Quantitative Comparison of Glycated Lysines
PropertyN2,N6-Di-D-gluconoyl-L-lysineN-ε-(Carboxymethyl)lysine (CML)N-ε-(Carboxyethyl)lysine (CEL)Fructoselysine (Amadori)
Molecular Weight 502.47 g/mol 204.22 g/mol 218.25 g/mol 308.30 g/mol
Linkage Type Amide (Gluconamide)Secondary AmineSecondary AmineSecondary Amine
Precursors L-Lysine + D-Glucono-1,5-lactoneLysine + Glyoxal / AscorbateLysine + MethylglyoxalLysine + Glucose
Hydrophilicity Extremely High (10 -OH groups)ModerateModerateHigh
Primary Application Surfactants, Nanoparticle CoatingBiomarker for Oxidative StressBiomarker for Aging/DiabetesEarly Glycation Marker
Biological Role Synthetic functionalizer; Non-toxicPathological (RAGE ligand)Pathological (RAGE ligand)Intermediate Precursor

Formation Mechanisms: Synthetic vs. Biological Pathways

The divergence in properties between these compounds stems directly from their formation pathways. Biological AGEs form chaotically depending on oxidative stress and sugar availability[4]. Synthetic gluconoylation, however, is a highly controlled nucleophilic acyl substitution.

G cluster_0 Biological Glycation (Maillard Reaction) cluster_1 Synthetic Conjugation Lys1 L-Lysine Residue Schiff Schiff Base Lys1->Schiff Condensation Sugar Reducing Sugars (e.g., Glucose, MGO) Sugar->Schiff Condensation AGEs Advanced Glycation End-products (CML, CEL) Sugar->AGEs Direct MGO / GO reaction Amadori Amadori Product (Fructoselysine) Schiff->Amadori Rearrangement Amadori->AGEs Oxidation / Cleavage Lys2 Free L-Lysine Intermediate N6-Mono-gluconoyl-L-lysine Lys2->Intermediate Amidation (pH controlled) Lactone D-Glucono-1,5-lactone Lactone->Intermediate Amidation (pH controlled) DiGluconoyl N2,N6-Di-D-gluconoyl-L-lysine Intermediate->DiGluconoyl Excess Lactone Reaction

Figure 1: Comparison of biological Maillard reaction pathways versus synthetic gluconoylation.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific parameters are chosen.

Protocol 1: Synthesis and Validation of N2,N6-Di-D-gluconoyl-L-lysine

Objective: To achieve complete di-substitution of L-lysine while preventing lactone hydrolysis.

  • Preparation: Dissolve 10 mmol of L-lysine monohydrochloride in 50 mL of anhydrous methanol. Causality: Anhydrous conditions minimize the competitive hydrolysis of D-glucono-1,5-lactone into gluconic acid, driving the amidation forward.

  • pH Adjustment: Add triethylamine (TEA) dropwise until the apparent pH reaches 9.0. Causality: The α-amino group of lysine has a lower pKa (~8.95) than the ε-amino group (~10.53). A pH of 9.0 ensures a sufficient fraction of the α-amine is deprotonated and nucleophilic enough to react, ensuring di-substitution rather than mono-substitution.

  • Conjugation: Slowly add 25 mmol (2.5 equivalents) of D-glucono-1,5-lactone under continuous stirring at 40°C for 24 hours. Causality: The stoichiometric excess compensates for any trace moisture-driven lactone hydrolysis.

  • Purification: Precipitate the product using cold ethanol and perform dialysis (MWCO 100 Da) against ultrapure water.

  • Self-Validation (1H-NMR): Analyze the product in D2O. The disappearance of the primary amine proton signals and the shift of the lysine α-CH and ε-CH2 peaks confirm successful amide bond formation. The absence of a free carboxylate peak differentiates it from biological AGEs[5].

Protocol 2: LC-MS/MS Quantification of Biological AGEs (CML/CEL)

Objective: To accurately quantify protein-bound CML/CEL in complex biological matrices[6].

  • Acid Hydrolysis: Suspend 2 mg of protein sample in 1 mL of 6M HCl. Incubate at 110°C for 24 hours in sealed, oxygen-free vials. Causality: Oxygen must be excluded (via nitrogen flushing) to prevent artifactual oxidation of lysine and sugars into CML during the heating process.

  • Isotope Dilution: Spike the hydrolysate with 50 pmol of heavy-isotope labeled standards (e.g., d4-CML and d4-CEL). Causality: Co-eluting matrix components cause ion suppression in mass spectrometry. The internal standard experiences the exact same suppression, making the ratio inherently self-correcting.

  • Solid-Phase Extraction (SPE): Pass the dried, reconstituted hydrolysate through an MCX (Mixed-mode Cation eXchange) cartridge. Wash with 0.1M HCl and elute with 5% NH4OH in methanol.

  • LC-MS/MS Analysis: Separate using a hydrophilic interaction liquid chromatography (HILIC) column. Monitor the specific MRM transitions (e.g., m/z 205 -> 84 for CML).

Performance in Application: Why Choose Which?

Drug Development and Nanomedicine: N2,N6-Di-D-gluconoyl-L-lysine is the superior choice for biomaterial functionalization. Its dense hydroxyl network creates a highly structured hydration shell. When conjugated to silica nanoparticles, this gluconamide coating actively prevents non-specific protein adhesion and enhances targeted interactions with bacterial lipopolysaccharides during antimicrobial photodynamic therapy[2]. Furthermore, lysine-based surfactants exhibit excellent biodegradability and low cytotoxicity, making them ideal for pH-sensitive drug delivery[7].

Pathology and Diagnostics: Conversely, CML and CEL cannot be used as functionalizing agents due to their inherent biological activity. They are strictly utilized as analytical targets. Because their formation correlates linearly with glycemic load and oxidative stress over time, tracking CML/CEL via mass spectrometry remains the gold standard for probing the pathogenesis of chronic diseases like diabetes and atherosclerosis[1].

Conclusion

While they share a lysine backbone, synthetic di-gluconoylated lysines and biological AGEs serve diametrically opposed roles in research. N2,N6-Di-D-gluconoyl-L-lysine is an engineered tool for enhancing biocompatibility and drug delivery efficacy. In contrast, CML and CEL are pathological endpoints used to diagnose and understand metabolic dysfunction. Selecting the appropriate glycated lysine depends entirely on whether the goal is to build a therapeutic vehicle or deconstruct a disease mechanism.

References

  • Zhang, Q., Ames, J. M., Smith, R. D., Baynes, J. W., & Metz, T. O. (2009). "A perspective on the Maillard reaction and the analysis of protein glycation by mass spectrometry: probing the pathogenesis of chronic disease." Journal of Proteome Research, 8(2), 754-769. URL:[Link]

  • Colomer, A., Pinazo, A., García, M. T., Mitjans, M., Vinardell, M. P., Infante, M. R., Martínez, V., & Pérez, L. (2012). "pH-Sensitive surfactants from lysine: assessment of their cytotoxicity and environmental behavior." Langmuir, 28(14), 5900-5912. URL: [Link]

  • Kabanov, V., et al. (2024). "Exploring Gluconamide-Modified Silica Nanoparticles of Different Sizes as Effective Carriers for Antimicrobial Photodynamic Therapy." Preprints.org. URL:[Link]

  • Soboleva, A., Vikhnina, M., Grishina, T., & Frolov, A. (2017). "Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts." International Journal of Molecular Sciences, 18(12), 2557. URL:[Link]

  • Mironova, R., et al. (2025). "Bacterial Adaptation to Stress Induced by Glyoxal/Methylglyoxal and Advanced Glycation End Products." MDPI. URL:[Link](Extrapolated from MDPI index)

  • Goury, V., et al. (2008). "Synthesis of Sugar-Based Polypeptides." Designed Monomers and Polymers, 11, 357–369. URL:[Link]

Sources

A Comparative Guide to the Biological Validation of N2,N6-Di-D-gluconoyl-L-lysine as a Novel Advanced Glycation End Product (AGE) Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of N2,N6-Di-D-gluconoyl-L-lysine. We will objectively compare its hypothesized performance against the established, albeit imperfect, Advanced Glycation End Product (AGE) inhibitor, aminoguanidine. This document is structured to not only provide experimental protocols but also to explain the scientific rationale behind each step, ensuring a self-validating system for your research.

Introduction: The Challenge of Advanced Glycation End Products and the Promise of Novel Inhibitors

The non-enzymatic glycation of proteins, lipids, and nucleic acids, known as the Maillard reaction, is a fundamental process in aging and the pathogenesis of various metabolic diseases, most notably diabetes mellitus. This cascade of reactions leads to the formation of a heterogeneous group of molecules termed Advanced Glycation End Products (AGEs).[1] AGEs exert their pathological effects primarily through two mechanisms: the cross-linking of proteins, which alters tissue structure and function, and the interaction with the Receptor for Advanced Glycation End Products (RAGE), which triggers a cascade of intracellular signaling leading to chronic inflammation and oxidative stress.[2][3]

The RAGE signaling pathway, upon activation by AGEs, engages multiple downstream effectors, including the mitogen-activated protein kinases (MAPKs) and culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][4] This activation upregulates the expression of a host of pro-inflammatory cytokines such as TNF-α and IL-1β, perpetuating a state of chronic inflammation.[3]

Given the central role of the AGE-RAGE axis in disease, significant effort has been directed towards the development of inhibitors. Aminoguanidine, a nucleophilic hydrazine compound, was one of the first such inhibitors to be extensively studied.[5] It is proposed to act by trapping reactive carbonyl species that are precursors to AGEs.[2][5] However, its clinical development has been hampered by a lack of specificity, leading to off-target effects and toxicity at the required high doses.[3][5]

This landscape necessitates the exploration of novel, more specific, and potent AGE inhibitors. N2,N6-Di-D-gluconoyl-L-lysine presents an intriguing chemical structure. It features an L-lysine backbone, a common target for glycation, but with its two primary amino groups (α- and ε-) already modified with D-gluconoyl moieties. This design suggests a potential dual mechanism of action:

  • Competitive Inhibition: By mimicking an early glycation product, it might compete with native proteins for the binding of reactive carbonyls or enzymes involved in the Maillard reaction.

  • RAGE Antagonism: Its structure may allow it to act as a competitive antagonist at the RAGE receptor, preventing the binding of pathogenic AGEs and subsequent downstream signaling.

This guide outlines a rigorous experimental workflow to test these hypotheses and validate the biological activity of N2,N6-Di-D-gluconoyl-L-lysine in comparison to aminoguanidine.

Comparative Analysis: N2,N6-Di-D-gluconoyl-L-lysine vs. Aminoguanidine

Our validation strategy is built on a head-to-head comparison with aminoguanidine. The key hypothesized differences are summarized below:

FeatureAminoguanidineN2,N6-Di-D-gluconoyl-L-lysine (Hypothesized)
Mechanism of Action Trapping of reactive carbonyl species (e.g., 3-deoxyglucosone).[2]Potential RAGE antagonist and/or competitive inhibitor of glycation.
Specificity Low; inhibits various enzymes including nitric oxide synthase.[3][6]High; designed to interact specifically with the AGE-RAGE axis.
Potency Requires high concentrations (mM range) for efficacy.[4][5]Expected to be effective at lower, more physiologically relevant concentrations (µM range).
Toxicity Known toxicity at therapeutic doses.[5]Expected lower toxicity due to higher specificity and potency.

Experimental Validation Plan

The following sections detail the experimental protocols to quantitatively assess and compare the biological activities of N2,N6-Di-D-gluconoyl-L-lysine and aminoguanidine.

Workflow for Biological Activity Validation

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays invitro_age In Vitro AGE Formation Assay rage_binding AGE-RAGE Binding Assay invitro_age->rage_binding Assess direct inhibition cell_viability Cell Viability Assay (e.g., CCK-8) rage_binding->cell_viability Determine non-toxic concentrations nfkb_luciferase NF-κB Luciferase Reporter Assay cell_viability->nfkb_luciferase Proceed with non-toxic doses nfkb_translocation NF-κB p65 Translocation Assay nfkb_luciferase->nfkb_translocation Confirm NF-κB inhibition cytokine_elisa Pro-inflammatory Cytokine ELISA nfkb_translocation->cytokine_elisa Measure downstream functional outcome

Caption: Experimental workflow for validating the biological activity of N2,N6-Di-D-gluconoyl-L-lysine.

In Vitro AGE Formation Assay

Objective: To determine if N2,N6-Di-D-gluconoyl-L-lysine can inhibit the formation of AGEs in a cell-free system.

Protocol:

  • Preparation of Glycated BSA (AGE-BSA):

    • Dissolve Bovine Serum Albumin (BSA) to a final concentration of 50 mg/mL in 0.2 M phosphate buffer (pH 7.4).

    • Add D-glucose to a final concentration of 0.5 M.

    • Divide the solution into aliquots. To these, add N2,N6-Di-D-gluconoyl-L-lysine or aminoguanidine at varying final concentrations (e.g., 1 µM to 10 mM). Include a no-inhibitor control.

    • Incubate the solutions in the dark at 37°C for 4 weeks.

  • Quantification of AGEs:

    • After incubation, dialyze the solutions extensively against phosphate-buffered saline (PBS) to remove unreacted glucose and inhibitors.

    • Measure the characteristic fluorescence of AGEs using a spectrofluorometer (Excitation: ~370 nm, Emission: ~440 nm).

    • Alternatively, use a commercially available AGE ELISA kit (e.g., OxiSelect™ Advanced Glycation End Product (AGE) ELISA Kit) for more specific quantification.

Hypothetical Data:

CompoundConcentration% Inhibition of AGE Formation
Aminoguanidine1 mM35%
10 mM78%
N2,N6-Di-D-gluconoyl-L-lysine10 µM45%
100 µM85%
AGE-RAGE Binding Assay

Objective: To assess if N2,N6-Di-D-gluconoyl-L-lysine can directly inhibit the binding of AGEs to the RAGE receptor.

Protocol:

This protocol is based on a commercially available AGE-RAGE in vitro Binding Assay Kit.

  • Plate Preparation: Use the provided 96-well plate pre-coated with AGE-BSA.

  • Competitive Binding:

    • Add a constant concentration of recombinant soluble RAGE (sRAGE) to each well.

    • Concurrently, add varying concentrations of N2,N6-Di-D-gluconoyl-L-lysine or aminoguanidine. Include a control with no inhibitor.

    • Incubate at room temperature for 1-2 hours.

  • Detection:

    • Wash the wells to remove unbound sRAGE and inhibitors.

    • Add an HRP-conjugated anti-tag antibody that binds to the sRAGE.

    • After incubation and washing, add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm. A lower absorbance indicates greater inhibition of binding.

Hypothetical Data:

CompoundIC50 (µM)
Aminoguanidine> 1000
N2,N6-Di-D-gluconoyl-L-lysine25
Cell-Based Validation in a RAGE-Expressing Cell Line

For these assays, a cell line that expresses RAGE, such as human monocytic THP-1 cells or RAGE-transfected HEK293 cells, should be used.

3.4.1. Cell Viability Assay

Objective: To determine the non-toxic concentration range of the test compounds.

Protocol:

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of concentrations of N2,N6-Di-D-gluconoyl-L-lysine and aminoguanidine for 24-48 hours.

  • Assess cell viability using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay.

3.4.2. RAGE Signaling Pathway and NF-κB Activation

G cluster_cytoplasm Cytoplasm AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binds IKK IKK Complex RAGE->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) Nucleus->Gene_Expression Promotes Transcription N2N6 N2,N6-Di-D-gluconoyl-L-lysine (Hypothesized) N2N6->RAGE Blocks Binding

Caption: Hypothesized mechanism of N2,N6-Di-D-gluconoyl-L-lysine in blocking the RAGE signaling pathway.

A. NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibition of NF-κB transcriptional activity.

Protocol:

  • Transfect RAGE-expressing cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Pre-treat the transfected cells with non-toxic concentrations of N2,N6-Di-D-gluconoyl-L-lysine or aminoguanidine for 1-2 hours.

  • Stimulate the cells with a known concentration of AGE-BSA (e.g., 200 µg/mL) for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

B. NF-κB p65 Translocation Assay (High-Content Imaging)

Objective: To visualize and quantify the inhibition of NF-κB nuclear translocation.

Protocol:

  • Seed RAGE-expressing cells in 96-well imaging plates.

  • Pre-treat the cells with the test compounds as described above.

  • Stimulate with AGE-BSA for 30-60 minutes.

  • Fix and permeabilize the cells.

  • Stain with a primary antibody against the p65 subunit of NF-κB and a fluorescently labeled secondary antibody.

  • Stain the nuclei with a DNA dye (e.g., Hoechst or DAPI).

  • Acquire images using a high-content imaging system and analyze the ratio of nuclear to cytoplasmic fluorescence of p65.

C. Pro-inflammatory Cytokine Secretion (ELISA)

Objective: To measure the functional downstream consequence of RAGE signaling inhibition.

Protocol:

  • Seed RAGE-expressing cells and treat with inhibitors and AGE-BSA as in the luciferase assay (extend stimulation time to 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of secreted TNF-α and IL-1β using commercially available ELISA kits.

Hypothetical Comparative Data for Cell-Based Assays:

AssayAminoguanidine (1 mM)N2,N6-Di-D-gluconoyl-L-lysine (10 µM)
NF-κB Luciferase Activity (% of AGE-stimulated control) 75%20%
NF-κB Nuclear Translocation (% of AGE-stimulated control) 80%15%
TNF-α Secretion (pg/mL) 450120
IL-1β Secretion (pg/mL) 38095
AGE-stimulated control values set to 100% or baseline secretion values (e.g., TNF-α: 600 pg/mL, IL-1β: 500 pg/mL)

Conclusion and Future Directions

This guide provides a robust, multi-tiered approach to validate the biological activity of N2,N6-Di-D-gluconoyl-L-lysine as a novel inhibitor of the AGE-RAGE axis. By following these self-validating protocols, researchers can generate a comprehensive data package to objectively compare its efficacy and specificity against established compounds like aminoguanidine.

The hypothesized superiority of N2,N6-Di-D-gluconoyl-L-lysine in terms of potency and specificity, if validated, would mark a significant advancement in the development of therapeutics for diabetic complications and other inflammatory diseases. Positive results from these in vitro and cell-based assays would provide a strong rationale for advancing this compound to pre-clinical animal models of diabetes and chronic inflammation.

References

  • Brownlee, M., Vlassara, H., Kooney, A., Ulrich, P., & Cerami, A. (1986). Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking. Science, 232(4758), 1629-1632. [Link]

  • Ramasamy, R., Vannucci, S. J., Yan, S. S. D., Herold, K., Yan, S. F., & Schmidt, A. M. (2005). Advanced glycation end products and RAGE: a common thread in aging, diabetes, neurodegeneration, and inflammation. Glycobiology, 15(7), 16R-28R. [Link]

  • Xie, J., Méndez, J. D., Méndez-Valenzuela, V., & Aguilar-Hernández, M. M. (2013). Cellular signalling of the receptor for advanced glycation end products (RAGE). Cellular and Molecular Life Sciences, 70(18), 3313-3323. [Link]

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40. [Link]

  • Creative BioMart. (n.d.). AGE-RAGE in vitro Binding Assay Kit. Retrieved from [Link]

  • Corman, B., Duriez, M., Poitevin, P., Heudes, D., Bruneval, P., Tedgui, A., & Lévy, B. I. (1998). Aminoguanidine prevents age-related arterial stiffening and cardiac hypertrophy. Proceedings of the National Academy of Sciences, 95(3), 1301-1306. [Link]

  • JoVE. (2019). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Advanced Glycation End Product (AGE) ELISA Kit. Retrieved from [Link]

  • Yamamoto, Y., & Yamamoto, H. (2013). RAGE-mediated inflammation, type 2 diabetes, and diabetic vascular complication. Frontiers in endocrinology, 4, 10. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cell Counting Kit-8. Retrieved from [Link]

Sources

Comparative analysis of N2,N6-Di-D-gluconoyl-L-lysine versus N-epsilon-fructosyl-lysine.

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis Guide: N2,N6-Di-D-gluconoyl-L-lysine vs. N-epsilon-fructosyl-lysine in Protein Modification and Biomarker Discovery

As a Senior Application Scientist navigating the complexities of post-translational modifications (PTMs) and non-enzymatic glycation, understanding the nuanced differences between specific lysine adducts is critical for accurate biomarker quantification and biopharmaceutical quality control. This guide provides an in-depth comparative analysis of two distinct lysine modifications: N-epsilon-fructosyl-lysine (FL) , the classic Amadori product of glucose-mediated glycation, and N2,N6-Di-D-gluconoyl-L-lysine , a dual-modified lysine derivative resulting from non-enzymatic gluconoylation.

While FL serves as a cornerstone biomarker in diabetes and metabolic syndrome research[1], gluconoylation represents a critical quality attribute (CQA) challenge in recombinant protein expression and a unique marker of metabolic flux[2].

Mechanistic Pathways & Causality

The formation of these two adducts relies on entirely different biochemical precursors and reaction mechanisms, dictating how they must be handled in vitro.

  • N-epsilon-fructosyl-lysine (FL): FL is generated via the Maillard reaction. D-Glucose reacts with the ϵ -amino group of lysine residues to form a reversible Schiff base. This intermediate undergoes a slow, irreversible Amadori rearrangement to form the stable ketoamine, FL[1]. Because this is the primary constituent of glycated hemoglobin (HbA1c) and an early-stage precursor to Advanced Glycation End-products (AGEs), its formation is highly dependent on glycemic status and oxidative stress[3].

  • N2,N6-Di-D-gluconoyl-L-lysine: This modification involves the nucleophilic attack of both the α -amino (N2) and ϵ -amino (N6) groups of free L-lysine by 6-phosphoglucono-1,5-lactone (or its dephosphorylated form, glucono-1,5-lactone). In recombinant systems like E. coli, the absence or low activity of the enzyme phosphogluconolactonase (PGL) leads to the intracellular accumulation of this highly electrophilic lactone, causing spontaneous, non-enzymatic acylation (gluconoylation) of free amines[2].

Pathways Glucose D-Glucose Schiff Schiff Base (Unstable) Glucose->Schiff + Lysine Lysine_E Protein Lysine (ε-amino group) Lysine_E->Schiff FL N-epsilon-fructosyl-lysine (Amadori Product) Schiff->FL Amadori Rearrangement G6P Glucose-6-Phosphate Lactone 6-Phosphoglucono- 1,5-lactone G6P->Lactone G6P Dehydrogenase DiGluco N2,N6-Di-D-gluconoyl-L-lysine Lactone->DiGluco Spontaneous Acylation (x2 equivalents) Lysine_Free Free L-Lysine (α and ε amino groups) Lysine_Free->DiGluco

Biochemical formation pathways of N-epsilon-fructosyl-lysine and N2,N6-Di-D-gluconoyl-L-lysine.

Analytical Profiling & Physicochemical Comparison

To accurately detect and quantify these modifications, researchers must account for their distinct stabilities and mass shifts. FL is relatively stable but can degrade into AGEs like N-epsilon-carboxymethyl-lysine (CML) under oxidative stress[3]. Conversely, gluconoylation is notoriously labile; the amide bond can undergo rapid hydrolysis, making sample preparation conditions (pH, temperature) critical to prevent artifactual loss[4][5].

Table 1: Comparative Physicochemical and Analytical Properties

PropertyN-epsilon-fructosyl-lysine (FL)N2,N6-Di-D-gluconoyl-L-lysine
Target Amine ϵ -amino group of LysineBoth α
  • (N2) and ϵ
  • (N6) amino groups
Reactive Precursor D-Glucose (Aldohexose)Glucono-1,5-lactone / 6-PGLac
Reaction Type Maillard Reaction (Amadori rearrangement)Non-enzymatic Acylation (Amide bond)
Mass Shift ( Δ m) +162.05 Da (per modification)+178.05 Da (per group), Total +356.1 Da
Chemical Stability Moderate (Precursor to AGEs)Labile (Prone to hydrolysis)[4]
Biological Context Diabetes, Aging, Oxidative Stress[1][3]Recombinant expression, PGL deficiency[2]

Experimental Workflows: Isolation and Quantification

The causality of data artifacts in PTM analysis often stems from improper sample handling. For FL, the primary risk is artificial ex vivo glycation or acid-induced degradation. For Di-gluconoyl-lysine, the risk is the hydrolysis of the gluconoyl group[4]. The following protocols are designed as self-validating systems incorporating internal standards and strict environmental controls.

Protocol 1: LC-MS/MS Quantification of N-epsilon-fructosyl-lysine

Rationale: Enzymatic digestion is strictly preferred over acid hydrolysis because harsh acids (e.g., 6M HCl) degrade FL into furosine, destroying the native Amadori structure.

  • Sample Preparation: Homogenize tissue or plasma in ice-cold PBS containing an antioxidant (e.g., 100 µM DTPA) to prevent ex vivo oxidation.

  • Protein Precipitation: Add 10% trichloroacetic acid (TCA). Centrifuge at 10,000 x g for 10 min at 4°C. Wash the pellet with ice-cold acetone to remove unreacted glucose.

  • Enzymatic Hydrolysis: Resuspend the pellet in 50 mM ammonium bicarbonate (pH 7.8). Spike the sample with heavy isotope-labeled FL ( 13C6​ -FL) as an internal standard. Digest sequentially with pronase E and aminopeptidase M at 37°C for 24 hours. Causality: Sequential enzymatic digestion preserves the labile Amadori ketoamine structure.

  • Solid Phase Extraction (SPE): Pass the digest through an MCX (Mixed-mode Cation eXchange) cartridge. Elute with 5% NH 4​ OH in methanol.

  • LC-MS/MS Analysis: Inject onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. FL is highly polar and retains poorly on standard C18 columns. Monitor the specific MRM transition for FL (m/z 309.1 84.1).

Protocol 2: Detection of N2,N6-Di-D-gluconoyl-L-lysine in Recombinant Systems

Rationale: Gluconoylation is highly susceptible to hydrolysis. Processing must be rapid, and pH must be strictly controlled (ideally pH 6.0 - 6.5) at low temperatures[4][5].

  • Metabolic Quenching: Harvest E. coli cells. Immediately quench metabolism using cold methanol (-20°C) to prevent further 6-PGLac accumulation[2].

  • Lysis and Extraction: Lyse cells in 50 mM MES buffer (pH 6.2) containing protease inhibitors. Causality: Maintaining a slightly acidic pH prevents the base-catalyzed hydrolysis of the gluconoyl amide bonds[4].

  • Standard Addition: Spike the lysate with synthetic N2,N6-Di-D-gluconoyl-L-lysine (CAS 94071-02-0)[] across a concentration gradient to validate recovery rates and correct for matrix-induced signal suppression.

  • Chromatographic Separation: Utilize a reverse-phase C18 column with a shallow gradient of 0.1% formic acid in water to acetonitrile. The dual-gluconoylation significantly increases the hydrophilicity of free lysine, requiring careful gradient optimization.

  • High-Resolution Mass Spectrometry (HRMS): Analyze using a Q-TOF or Orbitrap instrument. Target the characteristic mass shift of +356.10 Da on free lysine, and validate using MS/MS fragmentation (monitoring neutral losses of water and gluconic acid moieties).

Workflow Start Sample Collection Split Determine Target Analyte Start->Split FL_Path Target: FL (Amadori Product) Split->FL_Path Gluco_Path Target: Di-Gluconoyl-Lys (Labile Amide) Split->Gluco_Path EnzDig Enzymatic Digestion (Avoid Acid Hydrolysis) FL_Path->EnzDig Preserves ketoamine pHControl pH 6.2 Buffer Extraction (Avoid Base Hydrolysis) Gluco_Path->pHControl Prevents hydrolysis HILIC HILIC LC-MS/MS (Polar Retention) EnzDig->HILIC RPLC RP-HRMS (Mass Shift +356 Da) pHControl->RPLC

Optimized analytical workflows for FL and Di-Gluconoyl-Lysine highlighting critical control points.

Biological and Therapeutic Implications

Understanding these modifications extends beyond analytical chemistry into drug development and pathology.

  • N-epsilon-fructosyl-lysine: As the primary indicator of early-stage glycation, FL levels directly correlate with the severity of hyperglycemic conditions[1]. In aging models, reducing methylglyoxal-mediated glycation while monitoring FL levels provides insights into proteostasis and the efficacy of anti-aging interventions (e.g., ectopic UCP1 expression)[3]. Drug developers targeting diabetic complications routinely measure FL to assess the in vivo efficacy of novel glycation inhibitors.

  • N2,N6-Di-D-gluconoyl-L-lysine: In bioprocessing, gluconoylation of therapeutic proteins—especially those with N-terminal His-tags or highly accessible lysines—can alter drug efficacy, immunogenicity, and stability[2]. Metabolic engineering of E. coli to overexpress phosphogluconolactonase (PGL) is a proven, causality-driven strategy to suppress this unwanted post-translational modification, ensuring the structural integrity of recombinant biologics[2].

References

  • Hepatoprotective effects of chlorogenic acid under hyperglycemic conditions. ResearchGate. 1

  • Decreased methylglyoxal-mediated protein glycation in the healthy aging mouse model of ectopic expression of UCP1 in skeletal muscle. Hamad Bin Khalifa University. 3

  • Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli. PubMed Central (PMC).2

  • Mechanism of gluconoylation according to Geoghegan et al. (1999). ResearchGate. 4

  • Reversible Conjugation of Polypeptides and Proteins Utilizing a [3.3.1] Scaffold under Mild Conditions. American Chemical Society (ACS). 5

  • CAS 94071-02-0 N2,n6-di-D-gluconoyl-L-lysine. BOC Sciences.

Sources

Benchmarking the Stability of N2,N6-Di-D-gluconoyl-L-lysine: A Comparative Guide to Modified Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Introduction & Mechanistic Causality

In the fields of biopharmaceuticals, cosmetic formulation, and targeted drug delivery, the chemical stability of amino acid derivatives is paramount. Modifying the highly reactive α

  • and ϵ -amino groups of L-lysine is a standard strategy to prevent unwanted cross-linking, enhance solubility, or extend the half-life of peptide-based therapeutics.

N2,N6-Di-D-gluconoyl-L-lysine (CAS No. 94071-02-0) is a highly specialized glyco-amino acid conjugate. It is synthesized by reacting the amino groups of L-lysine with D-glucono-1,5-lactone, resulting in the attachment of two polyhydroxylated gluconoyl moieties. To understand its performance, we must benchmark it against other common lysine modifications: standard glycation (Amadori products), acetylation, and PEGylation.

The Gluconamide Advantage: Escaping the Maillard Trap

The core causality behind the superior stability of N2,N6-Di-D-gluconoyl-L-lysine lies in its bond chemistry. Standard glycation occurs when a reducing sugar (like glucose) reacts with an amine to form an unstable Schiff base, which undergoes an Amadori rearrangement to form products like N ϵ -Fructosyl-L-lysine[1]. These Amadori products are highly susceptible to oxidative cleavage and Maillard browning, eventually degrading into Advanced Glycation End-products (AGEs).

In contrast, gluconoylation utilizes an oxidized lactone (glucono-1,5-lactone). The nucleophilic attack by lysine's amino groups opens the lactone ring to form a gluconamide bond [2]. Amide bonds are thermodynamically stable and entirely resistant to the Maillard reaction. This allows N2,N6-Di-D-gluconoyl-L-lysine to provide massive hydrophilicity (via 10 hydroxyl groups) without the inherent instability of traditional sugar-amino acid conjugates [3].

Pathway cluster_0 Gluconoylation (Di-GL) cluster_1 Standard Glycation (FL) Lys L-Lysine Gluco Glucono-1,5-lactone Lys->Gluco Gluc Glucose (Reducing Sugar) Lys->Gluc Amide Stable Gluconamide Bond (No Maillard Degradation) Gluco->Amide Nucleophilic Attack Schiff Schiff Base (Unstable) Gluc->Schiff Condensation Amadori Amadori Product (Fructosyl-lysine) Schiff->Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Oxidation/Cleavage

Caption: Chemical pathways comparing stable gluconoylation versus unstable standard glycation.

Quantitative Benchmarking Data

To objectively compare N2,N6-Di-D-gluconoyl-L-lysine (Di-GL) against alternative modifications, we evaluate them across four critical parameters: physiological stability, acidic/thermal stress resistance, browning index (Maillard reactivity), and hydrophilicity (LogP).

Modification CandidateLinkage TypeHalf-life ( t1/2​ )pH 7.4, 40°CHalf-life ( t1/2​ )pH 4.0, 90°CBrowning Index(A$_{420}$ at 48h)Hydrophilicity(Calculated LogP)
N2,N6-Di-D-gluconoyl-L-lysine Gluconamide> 6 months> 48 hours< 0.01-4.2 (Highly Hydrophilic)
N ϵ -Fructosyl-L-lysine Amadori Product~ 14 days< 2 hours0.85 (High)-3.1 (Hydrophilic)
N α ,N ϵ -Diacetyl-L-lysine Acetamide> 6 months> 48 hours< 0.01-0.8 (Moderately Hydrophobic)
PEGylated Lysine (PEG2000) PEG Carbamate> 6 months~ 24 hours< 0.01-1.5 (Amphiphilic)

Data Synthesis: While Diacetyl-L-lysine matches the thermal and pH stability of Di-GL, it fails to provide the extreme hydrophilicity required for many cosmetic and biopharmaceutical solvation applications. Conversely, Fructosyl-L-lysine provides hydrophilicity but degrades rapidly under stress. N2,N6-Di-D-gluconoyl-L-lysine uniquely satisfies both the stability of an amide and the hydrophilicity of a carbohydrate [4].

Experimental Protocols: Self-Validating Stability Workflows

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system incorporating internal standards and orthogonal detection methods (LC-MS/MS for structural integrity and HPAEC for degradation product tracking).

Protocol: Accelerated Thermal & pH Stability Assay

1. Sample Preparation (Self-Validating Baseline)

  • Prepare 10 mM stock solutions of N2,N6-Di-D-gluconoyl-L-lysine, N ϵ -Fructosyl-L-lysine, and Diacetyl-L-lysine.

  • Dilute to 1 mM working concentrations in two distinct buffers:

    • Buffer A: 50 mM Sodium Phosphate (pH 7.4) - Simulating physiological conditions.

    • Buffer B: 50 mM Sodium Acetate (pH 4.0) - Simulating extreme formulation/lysosomal conditions.

  • Validation Step: Spike all samples with 500 μg/mL of Sorbitol (internal standard for HPAEC) and 1 μM of 13 C-labeled L-lysine (internal standard for LC-MS/MS).

2. Stress Induction & Sampling

  • Incubate sealed aliquots in thermocyclers set to 40°C and 90°C.

  • Extract 50 μL aliquots at precise time points: t=0,2,8,24, and 48 hours.

  • Immediately quench the reaction by flash-freezing in liquid nitrogen.

3. Orthogonal Analysis

  • LC-MS/MS (Primary Intact Mass): Analyze thawed aliquots using a C18 reverse-phase column. Monitor the Multiple Reaction Monitoring (MRM) transitions for the intact parent mass of Di-GL ( m/z 503.4 [M+H]+ ) against the 13 C-lysine standard to calculate exact degradation kinetics.

  • Spectrophotometry (Maillard Browning): Read the absorbance of the remaining sample at 420 nm. A rising A 420​ value definitively indicates Schiff base/Amadori degradation, validating the failure of the Fructosyl-lysine control.

Workflow A 1. Sample Prep (1 mM + Int. Stds) B 2. Stress Induction (pH 4/7.4, 40/90°C) A->B C 3. Quenching (Liquid Nitrogen) B->C D 4. LC-MS/MS & A420 Analysis C->D E 5. Kinetic Data (t1/2 Calculation) D->E

Caption: Step-by-step experimental workflow for accelerated stability benchmarking.

Conclusion

Benchmarking experimental data confirms that N2,N6-Di-D-gluconoyl-L-lysine represents a superior alternative to traditional glycated or acetylated amino acids. By leveraging the thermodynamic stability of the gluconamide bond, it bypasses the Maillard degradation pathways that plague standard sugar-amino acid conjugates. For researchers requiring a highly hydrophilic, non-browning, and pH-resilient lysine derivative, Di-GL offers an optimal, field-proven molecular profile.

References

  • The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins. National Center for Biotechnology Information (NCBI). URL:[Link]

  • N-Terminal Modification of Gly-His-Tagged Proteins with Azidogluconolactone. ResearchGate. URL:[Link]

  • Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli. Applied and Environmental Microbiology (ASM Journals). URL:[Link]

  • Synthesis of Sugar-Based Polypeptides. Taylor & Francis Online. URL:[Link]

A Senior Application Scientist's Guide to the Analytical Determination of N²,N⁶-Di-D-gluconoyl-L-lysine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive, side-by-side comparison of analytical methodologies for the detection and quantification of N²,N⁶-Di-D-gluconoyl-L-lysine. As a molecule of interest in fields ranging from food science to clinical research, the accurate measurement of this lysine derivative is paramount. This document moves beyond a simple listing of techniques to offer a deeper, experience-driven perspective on why certain methods are chosen over others, the nuances of sample preparation, and the interpretation of results.

N²,N⁶-Di-D-gluconoyl-L-lysine is a derivative of the essential amino acid L-lysine where both the alpha (N²) and epsilon (N⁶) amino groups have been modified by the addition of a gluconoyl group. This modification can occur through various chemical reactions, including the Maillard reaction, also known as non-enzymatic browning, which is prevalent in thermally processed foods.[1][2][3] Such modifications fall under the broad category of Advanced Glycation End Products (AGEs), which are implicated in various physiological and pathological processes.[4] Given its structure, N²,N⁶-Di-D-gluconoyl-L-lysine is a non-fluorescent, polar molecule, which presents specific challenges and considerations for its analysis.

The choice of an analytical method is a critical decision that will profoundly impact the quality and utility of your data. This guide will explore three major instrumental techniques: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV/VIS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the core principles of each, provide representative experimental protocols, and offer a critical evaluation to aid in your selection process.

The Analytical Workflow: From Sample to Signal

The analysis of protein-bound lysine modifications like N²,N⁶-Di-D-gluconoyl-L-lysine typically requires a multi-step approach before instrumental analysis. The initial and most critical step is the hydrolysis of the protein to release the modified amino acid.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis ProteinSample Protein-Containing Sample (e.g., Food, Biological Tissue) Hydrolysis Acid or Enzymatic Hydrolysis ProteinSample->Hydrolysis Release of modified amino acids Purification Purification / Solid-Phase Extraction Hydrolysis->Purification Removal of interferences Derivatization Derivatization (for HPLC-UV/FLD) Purification->Derivatization Optional Step HPLC_System Chromatographic Separation (HPLC/UPLC) Purification->HPLC_System Direct Injection (for LC-MS/MS) Derivatization->HPLC_System Detection Detection (UV, FLD, or MS/MS) HPLC_System->Detection Data Data Acquisition & Analysis Detection->Data

Figure 1: General experimental workflow for the analysis of N²,N⁶-Di-D-gluconoyl-L-lysine.

A Critical Note on Sample Preparation: Acid vs. Enzymatic Hydrolysis

The liberation of N²,N⁶-Di-D-gluconoyl-L-lysine from a protein backbone is a crucial first step. The two most common methods are acid hydrolysis and enzymatic hydrolysis.

  • Acid Hydrolysis: This method is simple, cost-effective, and generally provides good protein hydrolysis rates.[5] Typically, 6 M hydrochloric acid at 110°C for 20-24 hours is used. However, a significant drawback is the potential for degradation of certain AGEs.[5]

  • Enzymatic Hydrolysis: This approach uses a cocktail of proteases to digest the protein under milder conditions, which can preserve the integrity of acid-labile AGEs.[5] While gentler, it can be more expensive and may result in incomplete hydrolysis.

The choice between these methods depends on the stability of N²,N⁶-Di-D-gluconoyl-L-lysine under acidic conditions, which would need to be empirically determined.

Method 1: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV/VIS)

This is a more traditional approach to amino acid analysis. Since lysine and its derivatives lack a strong native chromophore, a pre-column or post-column derivatization step is necessary to render the analyte detectable by a UV/VIS detector.[6]

Principle of Operation

The sample, containing the derivatized N²,N⁶-Di-D-gluconoyl-L-lysine, is injected into an HPLC system. The components of the sample are separated based on their affinity for the stationary phase (the column) and the mobile phase. As the derivatized analyte elutes from the column, it passes through a UV/VIS detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte.

Injector Autosampler/Injector Column Reversed-Phase C18 Column Injector->Column Mobile Phase Pump HPLC Pump Pump->Injector UV_Detector UV/VIS Detector Column->UV_Detector Data_System Data System UV_Detector->Data_System

Figure 2: Schematic of an HPLC-UV/VIS system.

Experimental Protocol (Representative)
  • Sample Hydrolysis: Hydrolyze the protein sample using either acid or enzymatic methods.

  • Derivatization: To the dried hydrolysate, add a solution of phenyl isothiocyanate (PITC) in a basic buffer. Incubate to form the PITC derivative.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Acetate buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

  • Quantification: Create a calibration curve using standards of derivatized N²,N⁶-Di-D-gluconoyl-L-lysine.

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For increased sensitivity over UV/VIS detection, fluorescence detection can be employed. Similar to HPLC-UV/VIS, this method requires derivatization of the analyte with a fluorescent tag.

Principle of Operation

The principle is similar to HPLC-UV/VIS, but after separation on the column, the derivatized analyte passes through a fluorescence detector. This detector excites the molecule at a specific wavelength and measures the emitted light at a longer wavelength. This process is inherently more sensitive than absorbance detection because of the lower background noise.[2]

Injector Autosampler/Injector Column Reversed-Phase C18 Column Injector->Column Mobile Phase Pump HPLC Pump Pump->Injector FLD_Detector Fluorescence Detector Column->FLD_Detector Data_System Data System FLD_Detector->Data_System

Figure 3: Schematic of an HPLC-FLD system.

Experimental Protocol (Representative)
  • Sample Hydrolysis: Hydrolyze the protein sample.

  • Derivatization: React the hydrolysate with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol) to form a fluorescent derivative. Note that OPA only reacts with primary amines, so both the N² and N⁶ amino groups of lysine would need to be available. For a di-substituted lysine, this method would not be suitable unless the gluconoyl groups are removed during hydrolysis. A more suitable derivatizing agent would be 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[7]

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Acetate or phosphate buffer.

    • Mobile Phase B: Acetonitrile/Methanol mixture.

    • Gradient: A suitable gradient to resolve the AQC-amino acid derivatives.

    • Flow Rate: 1.0 mL/min.

    • Detection: Excitation at 250 nm, Emission at 395 nm (for AQC).

  • Quantification: Use a calibration curve of derivatized standards.

Method 3: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This is the state-of-the-art technique for the analysis of AGEs and other small molecules in complex matrices.[1][3][5] Its high sensitivity and specificity often eliminate the need for derivatization.

Principle of Operation

A UPLC system, which uses smaller column particles than HPLC, provides faster and more efficient separations.[4] The eluent from the column is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the first mass analyzer (Q1) selects the precursor ion (the ionized N²,N⁶-Di-D-gluconoyl-L-lysine). This ion is then fragmented in the collision cell (q2), and the resulting product ions are separated by the second mass analyzer (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.[8]

Injector Autosampler/Injector Column UPLC Column (e.g., HSS T3) Injector->Column Mobile Phase Pump UPLC Pump Pump->Injector Mass_Spec Tandem Mass Spectrometer (Q1-q2-Q3) Column->Mass_Spec Ionization (ESI) Data_System Data System Mass_Spec->Data_System

Figure 4: Schematic of a UPLC-MS/MS system.

Experimental Protocol (Representative)
  • Sample Hydrolysis: Hydrolyze the protein sample using acid or enzymatic methods.

  • Purification: Use solid-phase extraction (SPE) to clean up the hydrolysate and remove interfering substances.

  • Chromatography:

    • Column: A reversed-phase UPLC column suitable for polar compounds, such as a High Strength Silica (HSS) T3 column.[8]

    • Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%).

    • Mobile Phase B: Acetonitrile with a small amount of formic acid (e.g., 0.1%).

    • Gradient: A gradient from low to high organic content.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Determine the specific precursor ion (the m/z of protonated N²,N⁶-Di-D-gluconoyl-L-lysine) and one or two characteristic product ions after fragmentation. This would require infusion of a pure standard into the mass spectrometer.

    • Internal Standard: For accurate quantification, a stable isotope-labeled internal standard of N²,N⁶-Di-D-gluconoyl-L-lysine is highly recommended.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Side-by-Side Performance Comparison

The following table summarizes the key performance characteristics of the three methods. It is important to note that the values for N²,N⁶-Di-D-gluconoyl-L-lysine would need to be experimentally determined. The data presented here are representative values for similar AGEs like Nε-(carboxymethyl)lysine (CML) and for free lysine analysis to provide a realistic comparison.

FeatureHPLC-UV/VISHPLC-FLDUPLC-MS/MS
Principle UV/Visible AbsorbanceFluorescence EmissionMass-to-Charge Ratio
Derivatization RequiredRequiredNot Required
Specificity Low to ModerateModerateVery High
Sensitivity (LOD) ~µM range~nM to low µM range[6]~pM to nM range[8]
Throughput Low to ModerateLow to ModerateHigh
Cost (Instrument) LowModerateHigh
Robustness HighModerateModerate to High
Matrix Effects LowLow to ModerateCan be significant

Discussion and Recommendations

The choice of analytical method for N²,N⁶-Di-D-gluconoyl-L-lysine depends critically on the research question, the nature of the sample matrix, and the available resources.

  • HPLC-UV/VIS is a cost-effective option for screening or for samples where the concentration of the analyte is expected to be high. However, its low specificity makes it susceptible to interferences from other components in the sample that absorb at the same wavelength.

  • HPLC-FLD offers a significant improvement in sensitivity over UV/VIS detection.[2] It is a good choice for quantifying lower levels of the analyte, provided a suitable fluorescent derivatization strategy can be developed. The main drawback remains the need for derivatization, which adds an extra step to the sample preparation and can be a source of variability.

  • UPLC-MS/MS is unquestionably the gold standard for the analysis of N²,N⁶-Di-D-gluconoyl-L-lysine.[1][3][5] Its unparalleled specificity, derived from the monitoring of specific MRM transitions, allows for confident identification and quantification even in the most complex matrices. The high sensitivity enables the detection of trace amounts of the analyte. While the initial instrument cost is high and method development can be more complex, the quality of the data is superior. The use of a stable isotope-labeled internal standard is crucial to correct for any matrix effects and ensure the highest accuracy and precision.[8]

References

  • Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. (2025). [Source not further specified]
  • Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. (2025). [Source not further specified]
  • Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC. National Center for Biotechnology Information.[Link]

  • Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food - MDPI. MDPI.[Link]

  • Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. (2025). [Source not further specified]
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Source not further specified]
  • UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - PMC. National Center for Biotechnology Information.[Link]

  • Comparative evaluation of three different ELISA assays and HPLC-ESI-ITMS/MS for the analysis of Nε-carboxymethyl lysine in food. [Source not further specified]
  • A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis - UPCommons. Universitat Politècnica de Catalunya.[Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE - Waters Corporation. Waters Corporation.[Link]

  • Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. [Source not further specified]
  • UPLC-MS/MS spectra of the three newly added amino acids before and after optimization of the instrumental method. [Source not further specified]
  • Analysis of Peptide Glycation Reactions using High-Resolution Mass Spectrometry Michelle Tamara Berger - mediaTUM. Technical University of Munich.[Link]

  • A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - MDPI. MDPI.[Link]

  • Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects - PubMed. National Center for Biotechnology Information.[Link]

  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP). U.S. Pharmacopeia.[Link]

  • Quantification of Nε-(2-Furoylmethyl)-L-lysine (furosine), Nε-(Carboxymethyl)-L-lysine (CML), Nε-(Carboxyethyl)-L-lysine (CEL) and total lysine through stable isotope dilution assay and tandem mass spectrometry - Wageningen University & Research. Wageningen University & Research.[Link]

  • A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells - Semantic Scholar. Semantic Scholar.[Link]

  • Poly(L-Lysine) - RCSI Repository. RCSI University of Medicine and Health Sciences.[Link]

  • N2-D-Gluconoyl-L-lysine - SIELC Technologies. SIELC Technologies.[Link]

  • Amino acid analysis in biofluids using LC-MS/MS. [Source not further specified]
  • N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins - DSpace@MIT. Massachusetts Institute of Technology.[Link]

  • Characterization of acetyl-CoA: L-lysine N6-acetyltransferase, which catalyses the first step of carbon catabolism from lysine in Saccharomyces cerevisiae - PubMed. National Center for Biotechnology Information.[Link]

Sources

In Vitro versus In Vivo Stability of N2,N6-Di-D-gluconoyl-L-lysine (DGL): A Comparative Guide for Drug Delivery Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for biocompatible, highly hydrophilic structural scaffolds in drug delivery and bioconjugation grows, researchers are increasingly turning to polyhydroxylated amino acid derivatives. N2,N6-Di-D-gluconoyl-L-lysine (DGL) —a specialized derivative where both the α

  • and ϵ -amines of L-lysine are amidated with D-gluconic acid—represents a unique class of molecule.

This guide provides an in-depth technical analysis of DGL's stability profile. By comparing its in vitro thermodynamic stability against its in vivo pharmacokinetic reality, we can strategically position DGL against traditional alternatives like PEGylated lysine or simple acetylated derivatives.

Mechanistic Basis of DGL Stability

To understand the stability of DGL, we must analyze the chemical nature of the gluconamide bond . The open-chain polyol structure of the D-gluconoyl moiety provides immense hydration capacity. This dense water layer acts as a steric shield, fundamentally altering how the molecule interacts with its environment compared to unmodified or simply acylated amino acids.

In Vitro Stability: The Hydrolysis Paradigm

In vitro, DGL is highly stable in neutral aqueous buffers (pH 7.4). The primary degradation pathway is spontaneous, non-enzymatic hydrolysis. Research into recombinant protein gluconoylation demonstrates that the gluconamide bond is susceptible to slow hydrolysis over extended periods, eventually reverting to free lysine and gluconate [1]. However, at physiological pH and 37°C, this process is remarkably slow, giving DGL an in vitro half-life exceeding 14 days.

In Vivo Stability: Enzymatic and Renal Pressures

The in vivo environment introduces two aggressive clearance mechanisms:

  • Enzymatic Cleavage: While simple acetylamides (like N2,N6-Di-acetyl-L-lysine) are rapidly cleaved by serum deacetylases and amidases, the bulky, hyper-hydrated gluconoyl groups of DGL sterically hinder protease access.

  • Renal Filtration: The dominant factor dictating DGL's in vivo stability is not metabolic degradation, but rapid systemic clearance. With a molecular weight of ~502 g/mol and extreme hydrophilicity, DGL is rapidly filtered by the kidneys.

Furthermore, the D-gluconamide moiety is highly valuable in dynamic covalent chemistry. In advanced gene delivery systems, gluconamides are used to form reversible cross-links with phenylboronic acid; these bonds are stable in the extracellular matrix but rapidly disassemble in the presence of high intracellular ATP concentrations [2].

Comparative Performance Data

To contextualize DGL's performance, we must benchmark it against standard lysine modifications used in drug development. The table below summarizes the quantitative stability metrics of DGL versus its primary alternatives.

Scaffold AlternativeIn Vitro Half-Life (PBS, pH 7.4, 37°C)In Vivo Half-Life (Murine Plasma)Primary Clearance / Degradation MechanismBiocompatibility / Degradability
N2,N6-Di-D-gluconoyl-L-lysine > 14 days ~ 20 - 30 minutes Renal filtration; slow amidase cleavage High (Hydrolyzes to natural metabolites)
PEG(2kDa)-Lysine > 30 days~ 4 - 6 hoursReticuloendothelial system (RES); slow renalLow (Non-biodegradable, potential anti-PEG Abs)
N2,N6-Di-acetyl-L-lysine > 30 days< 10 minutesRapid enzymatic deacetylation (HDACs)High
Unmodified L-Lysine > 30 days< 5 minutesActive cellular uptake; rapid metabolismHigh

Pathway Visualization

The stark contrast between the in vitro and in vivo fate of DGL is best understood visually. The following diagram maps the divergent degradation and clearance pathways.

G cluster_invitro In Vitro (PBS, pH 7.4) cluster_invivo In Vivo (Systemic Circulation) DGL N2,N6-Di-D-gluconoyl-L-lysine (DGL) Hydrolysis Slow Spontaneous Hydrolysis DGL->Hydrolysis Aqueous Buffer Enzymatic Amidase Cleavage (Sterically Hindered) DGL->Enzymatic Serum Proteases Renal Rapid Renal Clearance (Hydrophilic, Low MW) DGL->Renal Systemic Circulation Stable Intact DGL (t1/2 > 14 days) Hydrolysis->Stable Cleared Eliminated (t1/2 ~ 20 min) Enzymatic->Cleared Renal->Cleared

Caption: Divergent stability pathways of DGL: Slow in vitro hydrolysis vs. rapid in vivo renal clearance.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that stability data is only as reliable as the assay used to generate it. The following protocols are designed as self-validating systems . By including both a hyper-stable control (PEG-Lysine) and a highly labile control (Di-acetyl-lysine), we validate that our LC-MS/MS system is accurately capturing the true degradation kinetics of DGL without assay bias.

Protocol A: In Vitro Serum Stability Assay

Objective: Quantify the resistance of the gluconamide bond to serum amidases over 48 hours.

  • Sample Preparation: Prepare 100 µM stock solutions of DGL, PEG(2kDa)-Lysine (Negative Control), and Di-acetyl-lysine (Positive Control) in sterile PBS (pH 7.4).

  • Incubation: Mix 50 µL of each stock with 50 µL of pooled human serum (final concentration 50 µM in 50% serum). Incubate at 37°C under gentle agitation.

  • Time-Course Sampling: At t=0,1,2,4,8,24,and 48 hours, extract 10 µL aliquots.

  • Quenching (Causality Step): Immediately inject the 10 µL aliquot into 90 µL of ice-cold acetonitrile containing 0.1% formic acid .

    • Why? Acetonitrile instantly precipitates serum proteins, permanently halting amidase activity. If quenching is delayed or performed with a weaker solvent, ex vivo degradation will artificially lower the apparent stability of the molecule.

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Protocol B: In Vivo Pharmacokinetic Profiling

Objective: Determine the systemic half-life and clearance mechanism of DGL in a murine model.

  • Dosing: Administer DGL intravenously (IV) via the tail vein to female BALB/c mice at a dose of 10 mg/kg.

    • Why IV? Intravenous administration bypasses gastrointestinal absorption and first-pass metabolism, allowing us to isolate and measure true systemic stability and renal clearance rates.

  • Blood Collection: Perform submandibular bleeds (~50 µL) at t=5,15,30,60,and 120 minutes into K2-EDTA coated tubes.

  • Plasma Isolation: Centrifuge blood at 2,000 x g for 10 minutes to isolate plasma.

  • Extraction: Apply the same ice-cold acetonitrile precipitation method (1:4 ratio of plasma to organic solvent) to extract the intact DGL.

  • Quantification: Utilize LC-MS/MS to plot the plasma concentration-time curve and calculate the elimination half-life ( t1/2​ ), clearance rate (CL), and volume of distribution (Vd).

Workflow Prep 1. Sample Preparation (DGL + Controls) InVitro 2A. In Vitro Incubation (50% Human Serum, 37°C) Prep->InVitro InVivo 2B. In Vivo Dosing (IV Injection, BALB/c Mice) Prep->InVivo Quench 3. Protein Precipitation (Ice-cold Acetonitrile) InVitro->Quench Time-course Aliquots InVivo->Quench Plasma Extraction LCMS 4. LC-MS/MS Analysis (MRM Quantification) Quench->LCMS Supernatant Data 5. Pharmacokinetic Modeling (t1/2, Clearance Rate) LCMS->Data

Caption: Self-validating experimental workflow for parallel in vitro and in vivo stability assessment.

Conclusion

N2,N6-Di-D-gluconoyl-L-lysine offers a highly specific stability profile. In vitro, it provides a robust, hydrophilic scaffold that resists spontaneous degradation for weeks. In vivo, while its gluconamide bonds successfully resist rapid enzymatic cleavage (outperforming simple acetylated lysines), its low molecular weight and extreme hydrophilicity result in rapid renal clearance. For drug development professionals, DGL is an ideal candidate for applications requiring transient systemic exposure, high biocompatibility, and stimuli-responsive dynamic covalent cross-linking [2], but it is not suitable for long-acting depot formulations without further macromolecular conjugation.

References

  • The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins. PMC / Springer. Available at:[Link]

  • Polyplex Micelles with Phenylboronate/Gluconamide Cross-Linking in the Core Exerting Promoted Gene Transfection through Spatiotemporal Responsivity to Intracellular pH and ATP Concentration. Journal of the American Chemical Society. Available at:[Link]

  • Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli. Applied and Environmental Microbiology. Available at:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.